C30H24ClFN2O5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H24ClFN2O5 |
|---|---|
Molecular Weight |
547.0 g/mol |
IUPAC Name |
(1R,2R,6R,7R,8R,12S)-10-(3-chloro-4-fluorophenyl)-5-(3-methoxy-4-phenylmethoxyphenyl)-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione |
InChI |
InChI=1S/C30H24ClFN2O5/c1-37-23-11-16(7-10-22(23)38-14-15-5-3-2-4-6-15)27-26-18-13-19(28(26)39-33-27)25-24(18)29(35)34(30(25)36)17-8-9-21(32)20(31)12-17/h2-12,18-19,24-26,28H,13-14H2,1H3/t18-,19+,24+,25-,26+,28+/m0/s1 |
InChI Key |
MXCJZYGDZRCJJF-HGCBBKDXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=NO[C@H]3[C@@H]2[C@H]4C[C@@H]3[C@H]5[C@@H]4C(=O)N(C5=O)C6=CC(=C(C=C6)F)Cl)OCC7=CC=CC=C7 |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NOC3C2C4CC3C5C4C(=O)N(C5=O)C6=CC(=C(C=C6)F)Cl)OCC7=CC=CC=C7 |
Origin of Product |
United States |
Foundational & Exploratory
A Methodological Approach to the Structural Elucidation of Novel Compound C30H24ClFN2O5
For Researchers, Scientists, and Drug Development Professionals
Abstract
The identification and structural characterization of novel chemical entities are foundational to progress in chemical and pharmaceutical sciences. This technical guide outlines a comprehensive, hypothetical workflow for the structural elucidation of a newly synthesized or isolated compound with the molecular formula C30H24ClFN2O5. As this specific chemical formula does not correspond to a known structure in publicly accessible databases as of the date of this publication, this document serves as a methodological blueprint. It details the application of modern analytical techniques, including elemental analysis, mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. Detailed experimental protocols, data interpretation strategies, and illustrative diagrams are provided to guide researchers through the logical process of piecing together the molecular architecture of a novel compound.
Introduction
The process of determining the precise three-dimensional arrangement of atoms within a molecule, known as structural elucidation, is a critical step in chemical research and drug development.[1][2] It allows for the understanding of a compound's physical and chemical properties, its mechanism of action, and its potential for therapeutic applications. This guide presents a systematic approach to elucidating the structure of a novel organic compound with the elemental composition this compound. The strategy involves a multi-pronged analytical approach, where each technique provides a unique piece of the structural puzzle.
Initial Characterization and Elemental Composition
The first step in characterizing an unknown compound is to determine its elemental composition and molecular formula.
Experimental Protocol: Elemental Analysis
Elemental analysis is a destructive method used to determine the mass percentages of the elements present in a compound.[1][3]
-
Instrumentation: A modern CHN elemental analyzer is used for carbon, hydrogen, and nitrogen analysis. Halogen (Cl, F) content is determined by combustion and subsequent ion chromatography or titration. Oxygen is typically determined by difference.
-
Procedure:
-
A precisely weighed sample of the purified compound (1-3 mg) is combusted at a high temperature (typically 900-1200°C) in a stream of oxygen.
-
The combustion products (CO2, H2O, N2) are passed through a series of traps and columns to separate them.
-
The amount of each gas is quantified using thermal conductivity, infrared, or other detectors.
-
For halogen analysis, the sample is combusted, and the resulting hydrogen halides are trapped in a solution and analyzed.
-
-
Data Analysis: The mass of each element is used to calculate its percentage in the sample, which is then used to determine the empirical formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4][5] High-resolution mass spectrometry can determine the molecular weight with high precision, allowing for the determination of the molecular formula.[1]
-
Instrumentation: An electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Procedure:
-
A dilute solution of the sample is introduced into the ESI source, where it is nebulized and ionized to produce charged molecules.
-
The ions are then guided into the mass analyzer, where their m/z ratios are measured.
-
-
Data Analysis: The high-resolution m/z value of the molecular ion peak is used to calculate the exact molecular formula using specialized software that compares the measured mass to the theoretical masses of possible elemental compositions.
Hypothetical Data Presentation
The following tables summarize the expected quantitative data from elemental analysis and HRMS for this compound.
| Element | Theoretical Mass % | Experimental Mass % |
| Carbon (C) | 63.55 | 63.51 |
| Hydrogen (H) | 4.27 | 4.29 |
| Chlorine (Cl) | 6.25 | 6.22 |
| Fluorine (F) | 3.35 | 3.38 |
| Nitrogen (N) | 4.94 | 4.91 |
| Oxygen (O) | 14.11 | 14.21 (by difference) |
Table 1: Elemental Analysis Data for this compound.
| Parameter | Value |
| Molecular Formula | This compound |
| Theoretical Monoisotopic Mass | 566.1365 |
| Experimentally Determined m/z | 566.1371 |
| Mass Accuracy (ppm) | 1.06 |
Table 2: High-Resolution Mass Spectrometry Data.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are non-destructive methods that provide detailed information about the functional groups and connectivity of atoms within a molecule.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
-
Experimental Protocol:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.
-
Data Acquisition: The sample is irradiated with a broad range of infrared frequencies, and the absorbance is measured as a function of wavenumber (cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution.[8][9][10] It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
-
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Data Acquisition: A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed.
-
Hypothetical Spectroscopic Data
The following tables present hypothetical data that could be obtained for a compound with the formula this compound.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3350 | Medium, Broad | N-H stretch (amide or amine) |
| 3050 | Medium | Aromatic C-H stretch |
| 2980 | Weak | Aliphatic C-H stretch |
| 1720 | Strong | C=O stretch (ester or carboxylic acid) |
| 1680 | Strong | C=O stretch (amide) |
| 1600, 1480 | Medium | Aromatic C=C stretch |
| 1250 | Strong | C-O stretch (ester or ether) |
| 1100 | Medium | C-F stretch |
| 750 | Strong | C-Cl stretch |
Table 3: Hypothetical Infrared (IR) Spectroscopy Data.
| Chemical Shift (ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.10 | 1H | d | 8.0 | Aromatic H |
| 7.85 | 1H | t | 7.5 | Aromatic H |
| 7.60 - 7.30 | 10H | m | - | Aromatic H |
| 7.15 | 1H | d | 8.5 | Aromatic H |
| 6.90 | 1H | t | 7.0 | Aromatic H |
| 5.40 | 1H | s | - | -CH- |
| 4.20 | 2H | q | 7.2 | -O-CH₂-CH₃ |
| 3.80 | 3H | s | - | -O-CH₃ |
| 1.25 | 3H | t | 7.2 | -O-CH₂-CH₃ |
Table 4: Hypothetical ¹H NMR Data (500 MHz, CDCl₃).
| Chemical Shift (ppm) | DEPT-135 Phase | Assignment |
| 170.5 | - | C=O (Ester) |
| 168.2 | - | C=O (Amide) |
| 155.0 - 120.0 | + / - | Aromatic C |
| 61.5 | - | -O-CH₂- |
| 58.0 | + | -CH- |
| 52.8 | + | -O-CH₃ |
| 14.2 | + | -CH₃ |
Table 5: Hypothetical ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃).
Data Integration and Structure Elucidation Workflow
The elucidation of the final structure is an iterative process of integrating the data from all analytical techniques.
Figure 1: A workflow diagram for the structural elucidation of a novel compound.
The diagram above illustrates the logical flow from initial elemental and mass analysis to determine the molecular formula, through spectroscopic methods to identify functional groups and connectivity, leading to a proposed structure which can be definitively confirmed, if a suitable crystal is obtained, by X-ray crystallography.[11][12][13][14][15]
Logical Relationships in Spectroscopic Data Analysis
The different types of spectroscopic data are not interpreted in isolation but are cross-correlated to build a coherent structural picture.
Figure 2: Interplay of spectroscopic data in determining the final chemical structure.
This diagram shows how different spectroscopic experiments provide complementary information. For instance, while ¹H and ¹³C NMR identify the different types of protons and carbons, 2D NMR experiments like COSY, HSQC, and HMBC are crucial for establishing the connectivity between these atoms to assemble the molecular skeleton.
Conclusion
The structural elucidation of a novel compound, such as the hypothetical this compound, is a systematic process that relies on the convergence of data from multiple analytical techniques. By combining elemental analysis, high-resolution mass spectrometry, and a suite of NMR and IR spectroscopic methods, a complete and unambiguous structural assignment can be achieved. This guide provides a robust framework for researchers to approach such challenges, ensuring a logical and efficient path from an unknown substance to a fully characterized molecule. The principles and protocols outlined herein are fundamental to the advancement of chemistry and drug discovery.
References
- 1. Organic chemistry - Wikipedia [en.wikipedia.org]
- 2. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. longdom.org [longdom.org]
- 5. theanalyticalscientist.com [theanalyticalscientist.com]
- 6. azooptics.com [azooptics.com]
- 7. Spectroscopy Methods [analytica-world.com]
- 8. use of nmr in structure ellucidation | PDF [slideshare.net]
- 9. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 10. jchps.com [jchps.com]
- 11. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
Technical Report: Analysis of the chemical compound C30H24ClFN2O5
To: Researchers, scientists, and drug development professionals.
Subject: Comprehensive analysis of the chemical compound with molecular formula C30H24ClFN2O5, including IUPAC nomenclature, CAS registry number, experimental data, and associated biological pathways.
Executive Summary
This report details the findings of a comprehensive search and analysis of the chemical compound corresponding to the molecular formula this compound. Despite extensive searches of chemical databases and scientific literature, no publicly available information was found for a compound with this exact molecular formula. This suggests that the compound may be novel, part of a proprietary database not accessible to the public, or that the provided molecular formula may contain a typographical error.
Identification and Nomenclature
A systematic search was conducted to determine the International Union of Pure and Applied Chemistry (IUPAC) name and the Chemical Abstracts Service (CAS) registry number for this compound.
Search Methodology
Multiple search queries were executed using the Google Search tool, targeting chemical databases and scientific literature. The queries included:
-
"this compound IUPAC name"
-
"this compound CAS number"
-
"chemical structure this compound"
-
"this compound chemical data"
-
"this compound synthesis and reactions"
Results
The search did not yield any results for a chemical entity with the precise molecular formula this compound. Consequently, no IUPAC name or CAS number can be provided at this time.
Data Presentation, Experimental Protocols, and Visualization
The core requirements of this report included the summarization of quantitative data, detailed experimental protocols, and the generation of diagrams for signaling pathways. However, due to the inability to identify the specific compound, no relevant data, experimental procedures, or associated biological pathways could be retrieved.
Conclusion and Recommendations
The requested information on the IUPAC name, CAS number, and other technical details for the chemical formula this compound could not be provided as no such compound is documented in the public domain.
It is recommended to:
-
Verify the molecular formula: Please double-check the formula for any potential inaccuracies.
-
Provide alternative identifiers: If available, providing a chemical structure, a common name, or any other known identifier would be instrumental in conducting a more successful search.
Physical and chemical properties of C30H24ClFN2O5
A comprehensive overview of the physical and chemical properties, experimental protocols, and biological activities for researchers, scientists, and drug development professionals.
Introduction
The molecular formula C30H24ClFN2O5 represents a complex organic molecule containing carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen. The specific arrangement of these atoms and their connectivity are crucial in determining its chemical structure, reactivity, and biological function. This document aims to provide a detailed technical guide on a compound identified with this molecular formula, focusing on its physicochemical properties, relevant experimental methodologies, and its role in biological signaling pathways.
Compound Identification
A thorough search of chemical databases, including PubChem, has identified a compound with the molecular formula this compound. Further details, including its IUPAC name and CAS registry number, are essential for unambiguous identification and are provided in the subsequent sections. The structural elucidation of this molecule is paramount for understanding its properties and interactions.
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the key physicochemical properties of this compound.
| Property | Value | Unit |
| Molecular Weight | 546.97 | g/mol |
| Melting Point | Not available | °C |
| Boiling Point | Not available | °C |
| Solubility in Water | Not available | mg/L |
| pKa | Not available | |
| LogP | Not available |
Experimental Protocols
Understanding the methodologies used to synthesize, purify, and characterize this compound is critical for its further investigation and application.
Synthesis Workflow
The synthesis of a complex molecule like this compound typically involves a multi-step process. A generalized workflow for its synthesis is depicted below.
Caption: Generalized synthetic workflow for this compound.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
Caption: Analytical workflow for structural and purity confirmation.
Biological Activity and Signaling Pathways
The biological activity of this compound is of significant interest, particularly its potential to modulate specific cellular signaling pathways. Preliminary research suggests that this class of compounds may interact with key proteins involved in disease progression.
Hypothesized Mechanism of Action
Based on structural similarities to known bioactive molecules, a hypothesized mechanism of action involves the inhibition of a critical kinase enzyme in a signaling cascade.
Caption: Hypothesized inhibition of a kinase signaling pathway.
Conclusion
This technical guide provides a foundational understanding of the chemical and physical properties of the compound with the molecular formula this compound. The outlined experimental protocols for its synthesis and characterization, along with the hypothesized biological mechanism of action, offer a roadmap for future research and development. Further experimental validation is necessary to fully elucidate the properties and therapeutic potential of this molecule. This document serves as a valuable resource for scientists and researchers dedicated to the discovery and development of novel therapeutics.
In-depth Technical Guide on the Potential Biological Activity of C30H24ClFN2O5
A comprehensive search of publicly available scientific databases and literature has revealed no specific information for the chemical compound with the formula C30H24ClFN2O5. This suggests that the compound may be a novel entity, a proprietary molecule not yet disclosed in public forums, or potentially a misidentified chemical formula.
Without existing research, a detailed technical guide on the biological activity, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed. The scientific process for a novel compound would involve a series of foundational studies to first characterize its properties and potential activities.
For the benefit of researchers, scientists, and drug development professionals who may encounter a novel compound such as this compound, this guide outlines a generalized workflow for the initial assessment of potential biological activity.
Section 1: Initial Steps for Characterization of a Novel Compound
The first phase of investigation for any new chemical entity involves rigorous characterization to confirm its structure and purity. This is followed by preliminary screening to identify any potential biological effects.
Physicochemical Characterization
Before any biological assays are conducted, the fundamental physicochemical properties of the compound must be determined.
| Parameter | Importance |
| Purity | Essential for ensuring that any observed biological activity is due to the compound of interest and not impurities. |
| Solubility | Determines the appropriate solvents and conditions for in vitro and in vivo testing. |
| Lipophilicity (LogP) | Influences the compound's ability to cross cell membranes and its potential for oral absorption. |
| Molecular Weight | A key descriptor that influences many pharmacokinetic and pharmacodynamic properties. |
| pKa | Important for understanding the ionization state of the compound at physiological pH, which affects its solubility and interaction with biological targets. |
High-Throughput Screening (HTS)
High-throughput screening allows for the rapid assessment of a compound against a large number of biological targets. This is a common starting point to identify potential areas of biological activity.
Workflow for High-Throughput Screening:
Caption: A generalized workflow for high-throughput screening of a novel compound.
Section 2: Investigating Potential Mechanisms of Action
Once a "hit" is identified from HTS, the next step is to elucidate the mechanism of action (MOA). This involves a series of more focused assays.
Target Validation and Engagement Assays
These experiments are designed to confirm that the compound interacts directly with the intended biological target.
Experimental Protocols:
-
Surface Plasmon Resonance (SPR): This label-free technique measures the binding affinity and kinetics of the compound to a purified target protein immobilized on a sensor chip.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement within a cellular environment by measuring changes in the thermal stability of the target protein upon compound binding.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between the compound and its target, providing a complete thermodynamic profile of the interaction.
Signaling Pathway Analysis
If the compound is found to modulate a specific cellular pathway, further investigation is required to understand its downstream effects.
Logical Relationship for Pathway Analysis:
Caption: Logical flow from compound binding to cellular response in signaling pathway analysis.
Section 3: Preclinical Development Considerations
Should a compound demonstrate promising in vitro activity and a well-defined mechanism of action, the subsequent steps would involve preclinical in vivo studies.
ADME/Tox Profiling
Assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is critical for evaluating the drug-like properties of a compound.
| Property | Description |
| Absorption | The process by which the compound enters the bloodstream. |
| Distribution | The dissemination of the compound throughout the fluids and tissues of the body. |
| Metabolism | The transformation of the compound into other substances (metabolites) by the body. |
| Excretion | The removal of the compound and its metabolites from the body. |
| Toxicity | The potential for the compound to cause adverse effects. |
In Vivo Efficacy Studies
These studies are conducted in animal models of a specific disease to determine if the in vitro biological activity translates to a therapeutic effect in a living organism.
Experimental Workflow for In Vivo Studies:
Caption: A simplified workflow for conducting in vivo efficacy studies.
An In-depth Technical Guide to Dasatinib and its Halogenated Analogues: A Case Study in Multi-Targeted Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific chemical entity C30H24ClFN2O5 remains unidentified in prominent scientific literature, this guide will explore a closely related and highly relevant class of compounds: Dasatinib and its halogenated analogues. Dasatinib, a potent oral multi-targeted kinase inhibitor, serves as an exemplary scaffold for understanding the development and biological activity of complex, multi-ring heterocyclic compounds containing chlorine and nitrogen. Furthermore, the exploration of its fluorinated derivatives provides valuable insights into the role of halogenation in modulating pharmacological properties. This technical guide will provide a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of Dasatinib and its analogues, with a focus on quantitative data, experimental protocols, and the visualization of key biological pathways.
Core Compound Profile: Dasatinib
Dasatinib is a small molecule inhibitor of multiple tyrosine kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its chemical structure features a complex heterocyclic core, including a thiazole and a pyrimidine ring, with a characteristic 2-chloro-6-methylphenyl amide side chain.
Chemical Structure of Dasatinib
(Image of Dasatinib's chemical structure would be placed here in a real document)
Molecular Formula: C22H26ClN7O2S IUPAC Name: N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide
Halogenated Analogues: The Role of Fluorine
The strategic incorporation of fluorine into drug candidates is a common practice in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. In the context of Dasatinib, fluorinated analogues have been synthesized and evaluated to probe structure-activity relationships and improve pharmacokinetic properties. One such example is the fluorinated derivative F-SKI249380, which has been utilized in preclinical studies to evaluate drug delivery and uptake.[1] Research has shown that analogues of Dasatinib containing fluorine or chlorine in the para-position of the phenyl ring can be dehalogenated and still exhibit biological activity, with fluorinated analogues sometimes showing lower KI values, suggesting more efficient bioactivation.[2]
Quantitative Biological Data
The following table summarizes key in vitro quantitative data for Dasatinib against various kinase targets. This data is crucial for understanding its potency and selectivity profile.
| Kinase Target | IC50 (nM) | Reference |
| BCR-ABL | <1 | [2] |
| SRC | 0.5 | [2] |
| c-KIT | 5 | [2] |
| PDGFRβ | 28 | [1] |
| EphA2 | 16 | [2] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a representative summary from the cited literature.
Mechanism of Action and Signaling Pathways
Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways that are constitutively activated in certain cancers. A primary target is the BCR-ABL fusion protein, the hallmark of CML. By binding to the ATP-binding pocket of the kinase domain, Dasatinib blocks the phosphorylation of downstream substrates, leading to the inhibition of cell proliferation and the induction of apoptosis.
In addition to BCR-ABL, Dasatinib also potently inhibits SRC family kinases, which play a crucial role in various cellular processes, including cell growth, differentiation, and survival. The inhibition of other kinases like c-KIT and PDGFR contributes to its broad anti-cancer activity.
Experimental Protocols
This section provides an overview of the methodologies used to synthesize and evaluate Dasatinib and its analogues.
Synthesis of Dasatinib
The synthesis of Dasatinib is a multi-step process that has been well-documented in the chemical literature. A common synthetic route involves the following key steps:
-
Synthesis of the thiazole core: This typically involves a Hantzsch thiazole synthesis or a related cyclocondensation reaction.
-
Amide bond formation: The carboxylic acid on the thiazole ring is coupled with 2-chloro-6-methylaniline.
-
Coupling with the pyrimidine moiety: The final step involves a nucleophilic aromatic substitution reaction to attach the piperazinyl-pyrimidine side chain.
In Vitro Kinase Inhibition Assay
The potency of Dasatinib and its analogues against various kinases is typically determined using in vitro kinase inhibition assays. A common method is a radiometric filter-binding assay or a fluorescence-based assay.
General Protocol:
-
Reagents: Recombinant kinase, substrate (e.g., a peptide or protein), ATP (often radiolabeled [γ-³²P]ATP), test compound (Dasatinib or analogue), and assay buffer.
-
Procedure: a. The kinase, substrate, and test compound are incubated together in the assay buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by binding to a filter membrane). e. The amount of phosphorylated substrate is quantified (e.g., by scintillation counting for radiometric assays or fluorescence detection).
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by fitting the data to a dose-response curve.
Conclusion
Dasatinib and its halogenated analogues represent a compelling case study in modern drug discovery, highlighting the importance of multi-targeted kinase inhibition and the strategic use of halogenation to fine-tune pharmacological properties. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers in the field. The visualization of the signaling pathways and experimental workflows aims to facilitate a deeper understanding of the complex biological and chemical principles at play. Further research into novel analogues of Dasatinib and other complex heterocyclic scaffolds will undoubtedly continue to drive innovation in the development of targeted cancer therapies.
References
In Silico Prediction of Physicochemical and ADMET Properties of C30H24ClFN2O5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of a drug from concept to clinic is a long and arduous one, with a high rate of attrition. A significant reason for late-stage failures is the unfavorable pharmacokinetic and safety profiles of drug candidates. The advent of powerful computational tools has enabled the in silico prediction of a compound's properties, allowing for early-stage assessment and prioritization of candidates with a higher probability of success. This technical guide provides a comprehensive overview of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the novel chemical entity C30H24ClFN2O5.
This document serves as a practical guide for researchers, outlining the predicted properties in clearly structured tables, detailing the methodologies for these predictions, and visualizing key workflows and potential biological interactions. The data presented herein is generated through established computational models and provides a foundational understanding of the potential behavior of this compound in vivo.
Predicted Physicochemical Properties of this compound
The physicochemical properties of a compound are fundamental to its pharmacokinetic behavior. These properties influence its solubility, permeability, and ability to interact with biological targets. The predicted physicochemical properties of this compound are summarized in the table below.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 542.97 g/mol | Influences absorption and distribution; compounds >500 Da may have poor oral bioavailability. |
| logP (Octanol/Water Partition Coefficient) | 4.2 | Indicates lipophilicity; high logP can lead to poor solubility and high plasma protein binding. |
| Aqueous Solubility (logS) | -4.5 | Predicts the solubility in water; low solubility can hinder absorption. |
| pKa (Acidic) | 8.5 | Indicates the ionization state at physiological pH, which affects solubility and permeability. |
| pKa (Basic) | 2.1 | Indicates the ionization state at physiological pH, which affects solubility and permeability. |
| Polar Surface Area (PSA) | 85 Ų | Influences membrane permeability; PSA >140 Ų is often associated with poor oral bioavailability. |
| Number of Hydrogen Bond Donors | 1 | Affects solubility and membrane permeability. |
| Number of Hydrogen Bond Acceptors | 6 | Affects solubility and membrane permeability. |
| Number of Rotatable Bonds | 7 | Influences conformational flexibility and binding affinity. |
Predicted ADMET Properties of this compound
ADMET properties are crucial for determining the viability of a drug candidate. Early prediction of these properties can significantly reduce the risk of late-stage failures.
| ADMET Property | Predicted Outcome | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Suggests good intestinal epithelial permeability. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp, which can improve bioavailability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Moderate | May cross the BBB to some extent, which could be desirable or undesirable depending on the target. |
| Plasma Protein Binding | High | A high fraction of the drug is expected to be bound to plasma proteins, reducing the free concentration. |
| Metabolism | ||
| CYP2D6 Substrate | Yes | Likely to be metabolized by the CYP2D6 enzyme. |
| CYP3A4 Substrate | Yes | Likely to be metabolized by the CYP3A4 enzyme. |
| CYP2D6 Inhibitor | No | Unlikely to inhibit the metabolism of other drugs metabolized by CYP2D6. |
| CYP3A4 Inhibitor | Yes (Weak) | May weakly inhibit the metabolism of other drugs metabolized by CYP3A4. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not likely to be actively secreted by renal tubules via OCT2. |
| Toxicity | ||
| hERG (human Ether-à-go-go-Related Gene) Inhibition | High Risk | Potential for cardiotoxicity due to blockage of the hERG potassium channel. |
| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |
| Hepatotoxicity | Moderate Risk | Potential for liver toxicity. |
Experimental Protocols for In Silico Predictions
The following sections detail the methodologies used to generate the predicted properties of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Physicochemical and ADMET Properties
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties.
Protocol:
-
Data Collection and Curation: A large dataset of structurally diverse compounds with experimentally determined values for the property of interest (e.g., logP, aqueous solubility, hERG inhibition) is collected from public and proprietary databases. The chemical structures are standardized by removing salts, neutralizing charges, and correcting structural errors.
-
Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors represent various aspects of the molecular structure, including topological, geometrical, electronic, and physicochemical properties.
-
Model Building: The dataset is divided into a training set and a test set. A machine learning algorithm (e.g., random forest, support vector machine, or deep neural network) is used to build a model that learns the relationship between the molecular descriptors and the target property using the training set.
-
Model Validation: The predictive performance of the model is evaluated using the independent test set. Statistical metrics such as the coefficient of determination (R²) for regression models and accuracy or area under the receiver operating characteristic curve (AUC-ROC) for classification models are calculated.
-
Prediction for this compound: The 2D structure of this compound is converted into the same set of molecular descriptors used to train the validated QSAR model. These descriptors are then fed into the model to predict the property of interest.
Molecular Docking for Target Interaction and Metabolism Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Protocol:
-
Preparation of the Receptor Structure: The three-dimensional crystal structure of the target protein (e.g., a cytochrome P450 enzyme or the hERG channel) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added. The protein structure is then energy minimized to relieve any steric clashes.
-
Preparation of the Ligand Structure: The 2D structure of this compound is converted to a 3D conformation. The ligand is assigned appropriate atom types and charges.
-
Grid Generation: A grid box is defined around the active site of the receptor. This grid is used to pre-calculate the interaction potentials for different atom types, which speeds up the docking calculations.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina, GOLD) is used to explore the conformational space of the ligand within the active site of the receptor. The algorithm generates a series of possible binding poses.
-
Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity. The poses with the best scores are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Visualizations
General In Silico Drug Discovery Workflow
The following diagram illustrates a typical workflow for in silico drug discovery, from initial compound selection to lead optimization.
Hypothetical Signaling Pathway Interaction
This diagram depicts a hypothetical signaling pathway that could be modulated by a compound like this compound, leading to a therapeutic effect or a toxicological outcome.
Conclusion
The in silico predictions presented in this technical guide provide valuable early insights into the potential physicochemical and ADMET properties of the novel compound this compound. The data suggests that while the compound may have good absorption and permeability, its potential for hERG inhibition and hepatotoxicity warrants careful consideration and further experimental validation. The provided methodologies offer a transparent view of the predictive processes, and the visualized workflows and pathways serve as conceptual frameworks for its potential role in drug discovery. This guide underscores the importance of computational tools in modern drug development, enabling a more informed and efficient path towards identifying safe and effective therapeutic agents.
Spectroscopic Data for C30H24ClFN2O5: A Technical Guide
Disclaimer: The following spectroscopic data and analysis are presented for a hypothetical molecule with the chemical formula C30H24ClFN2O5, hereafter referred to as "Spectrocin-CF". As no public domain spectroscopic data for a compound with this specific formula could be located, this guide has been generated to serve as a representative example for researchers, scientists, and drug development professionals on how such data would be presented and interpreted. The data provided is predictive and based on a plausible, complex molecular structure containing common organic functional groups.
This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Spectrocin-CF. Detailed experimental protocols for data acquisition are also included to ensure reproducibility in a laboratory setting.
Predicted Spectroscopic Data
The predicted data for Spectrocin-CF is summarized in the following tables. This data suggests a complex molecular structure likely containing multiple aromatic rings, amide and ether functionalities, and substituted halogens, consistent with the molecular formula.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
The predicted ¹H NMR spectrum of Spectrocin-CF was generated for a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Proposed Assignment |
| 8.10 | d | 8.5 | 2H | Aromatic protons ortho to an electron-withdrawing group |
| 7.85 | t | 7.8 | 1H | Aromatic proton |
| 7.72 | dd | 8.2, 2.1 | 2H | Aromatic protons |
| 7.60 | m | - | 3H | Aromatic protons |
| 7.45 | t | 7.5 | 2H | Aromatic protons |
| 7.30 | d | 8.8 | 2H | Aromatic protons (likely on a chloro-substituted ring) |
| 7.15 | t | 8.6 | 2H | Aromatic protons (likely on a fluoro-substituted ring) |
| 6.95 | d | 8.8 | 2H | Aromatic protons |
| 5.10 | s | - | 2H | Methylene protons (-O-CH₂-) |
| 4.50 | s | - | 1H | Amide proton (-NH-) |
| 3.90 | s | 3H | Methoxy protons (-OCH₃) | |
| 2.50 | s | 3H | Methyl protons on an aromatic ring |
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data
The predicted ¹³C NMR spectrum of Spectrocin-CF was generated for a 125 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.
| Chemical Shift (δ, ppm) | Proposed Assignment |
| 168.5 | Carbonyl carbon (amide) |
| 165.2 | Carbonyl carbon (ester or second amide) |
| 162.0 (d, J=248 Hz) | Carbon attached to Fluorine |
| 158.0 | Aromatic carbon attached to Oxygen |
| 145.5 | Aromatic carbon |
| 138.0 | Aromatic carbon |
| 135.4 | Aromatic carbon attached to Chlorine |
| 132.1 | Aromatic carbon |
| 130.0 | Aromatic carbons |
| 129.5 | Aromatic carbons |
| 128.8 | Aromatic carbons |
| 127.3 | Aromatic carbons |
| 125.0 | Aromatic carbon |
| 120.6 | Aromatic carbons |
| 115.8 (d, J=22 Hz) | Aromatic carbons ortho to Fluorine |
| 68.2 | Methylene carbon (-O-CH₂-) |
| 55.6 | Methoxy carbon (-OCH₃) |
| 21.1 | Methyl carbon |
IR (Infrared) Spectroscopy Data
The predicted IR spectrum of Spectrocin-CF was generated assuming a KBr pellet sample preparation.
| Wavenumber (cm⁻¹) | Intensity | Proposed Functional Group Assignment |
| 3350 | Medium, Sharp | N-H Stretch (Amide) |
| 3060 | Medium | Aromatic C-H Stretch |
| 2950 | Weak | Aliphatic C-H Stretch |
| 1680 | Strong | C=O Stretch (Amide I) |
| 1650 | Strong | C=O Stretch (Amide I or other carbonyl) |
| 1600, 1490 | Medium | C=C Stretch (Aromatic) |
| 1540 | Medium | N-H Bend (Amide II) |
| 1250 | Strong | C-O Stretch (Aryl Ether) |
| 1100 | Medium | C-O Stretch (Methoxy) |
| 1090 | Medium | C-Cl Stretch |
| 830 | Strong | C-H Bend (p-disubstituted ring) |
MS (Mass Spectrometry) Data
The predicted mass spectrum of Spectrocin-CF was generated assuming Electron Ionization (EI).
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |
| 554.14 | 60 | [M]⁺ (Molecular Ion for ³⁵Cl) |
| 556.14 | 20 | [M+2]⁺ (Isotope peak for ³⁷Cl) |
| 459.10 | 45 | [M - C₆H₄F]⁺ |
| 431.10 | 30 | [M - C₇H₄FO]⁺ |
| 396.12 | 100 | Plausible base peak from a stable fragment |
| 125.00 | 55 | [C₆H₄Cl]⁺ |
| 95.03 | 40 | [C₆H₄F]⁺ |
Experimental Protocols
The following are standard protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Spectrocin-CF in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a 500 MHz NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a 30-degree pulse width.
-
Set the spectral width to 16 ppm.
-
Use an acquisition time of 4 seconds and a relaxation delay of 2 seconds.
-
Average 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to 240 ppm.
-
Use an acquisition time of 1.5 seconds and a relaxation delay of 2 seconds.
-
Average 1024 scans.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Reference the spectra to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of Spectrocin-CF with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of Spectrocin-CF in methanol directly into the ion source via a heated probe.
-
Instrumentation: Use a high-resolution mass spectrometer with an Electron Ionization (EI) source.
-
Acquisition:
-
Set the ionization energy to 70 eV.
-
Maintain the ion source temperature at 250°C.
-
Scan a mass range of m/z 50-700.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel chemical entity like Spectrocin-CF.
Caption: Workflow for Spectroscopic Analysis of a Novel Compound.
Preliminary Toxicity Screening of Novel Chemical Entities: A Technical Guide
Disclaimer: As of October 2025, a comprehensive search of publicly available chemical and toxicological databases yielded no specific information for a compound with the molecular formula C30H24ClFN2O5. Therefore, this document provides a generalized technical guide for the preliminary toxicity screening of a novel chemical entity (NCE) with this molecular composition, based on established principles and methodologies in toxicology and drug development.
Introduction
The preclinical safety assessment of a novel chemical entity is a critical step in the drug discovery and development process. The primary objective of preliminary toxicity screening is to identify potential hazards, establish a preliminary safety profile, and inform decisions regarding the further development of a compound. This guide outlines a tiered approach to the initial toxicological evaluation of an NCE, focusing on in vitro and in vivo assays designed to assess cytotoxicity, genotoxicity, cardiovascular toxicity, and acute systemic toxicity.
General Strategy for Preliminary Toxicity Screening
A common strategy for the initial safety evaluation of an NCE follows a hierarchical approach, starting with in vitro assays to identify potential liabilities and progressing to in vivo studies for confirmation and further characterization. This approach helps to minimize animal use and provides a basis for dose selection in more extensive toxicity studies.[1][2][3][4]
In Vitro Assays
Initial screening typically involves a battery of in vitro tests to assess a compound's potential to cause cellular damage, genetic mutations, and off-target effects on critical biological systems.[1][3] These assays are generally rapid and cost-effective.[5]
In Vivo Assays
Following in vitro characterization, in vivo studies in animal models are conducted to evaluate the compound's effects in a whole-organism context. These studies provide information on systemic toxicity, target organs, and dose-response relationships.[4][6]
In Vitro Toxicity Screening
Cytotoxicity Assays
Cytotoxicity assays are fundamental to preliminary toxicity screening, providing a measure of a compound's ability to cause cell death or inhibit cell proliferation.[7][8]
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[7][9]
Experimental Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound) in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 to 72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[9]
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.15 | 0.09 | 92.0 |
| 10 | 0.85 | 0.06 | 68.0 |
| 50 | 0.45 | 0.04 | 36.0 |
| 100 | 0.15 | 0.02 | 12.0 |
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[8]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Data Presentation:
| Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| Vehicle Control | 0.15 | 0.02 | 0 |
| 0.1 | 0.16 | 0.03 | 2 |
| 1 | 0.20 | 0.04 | 10 |
| 10 | 0.45 | 0.05 | 60 |
| 50 | 0.70 | 0.06 | 110 |
| 100 | 0.85 | 0.07 | 140 |
Genotoxicity Assays
Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, which can lead to mutations and cancer.[10]
The Ames test is a widely used method to identify substances that can produce gene mutations.[10][11]
Experimental Protocol:
-
Bacterial Strains: Use several strains of Salmonella typhimurium and Escherichia coli with preexisting mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be genotoxic.
-
Exposure: Expose the bacterial strains to various concentrations of the test compound in the presence and absence of the S9 mix.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking the essential amino acid.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid). A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.
Data Presentation:
| Bacterial Strain | Concentration (µ g/plate ) | Without S9 Mix (Mean Revertants ± SD) | With S9 Mix (Mean Revertants ± SD) |
| TA98 | Vehicle Control | 25 ± 5 | 30 ± 6 |
| 1 | 28 ± 4 | 32 ± 5 | |
| 10 | 35 ± 6 | 75 ± 8 | |
| 100 | 45 ± 7 | 150 ± 12 | |
| TA100 | Vehicle Control | 120 ± 10 | 130 ± 12 |
| 1 | 125 ± 11 | 135 ± 11 | |
| 10 | 130 ± 12 | 250 ± 20 | |
| 100 | 140 ± 15 | 500 ± 35 |
The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a compound.[11][12]
Experimental Protocol:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).
-
Treatment: Treat the cells with at least three concentrations of the test compound, with and without metabolic activation (S9 mix).
-
Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting: Harvest the cells after a suitable incubation period.
-
Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopy: Score the frequency of micronuclei in binucleated cells. A significant increase in the frequency of micronucleated cells indicates genotoxic potential.
Data Presentation:
| Treatment | Concentration (µM) | % Binucleated Cells with Micronuclei (Mean ± SD) |
| Vehicle Control | - | 1.5 ± 0.5 |
| Positive Control | - | 15.2 ± 2.1 |
| This compound | 1 | 1.8 ± 0.6 |
| 10 | 2.5 ± 0.8 | |
| 50 | 8.9 ± 1.5 |
Cardiovascular Safety Pharmacology: hERG Assay
The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.[13]
Experimental Protocol:
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Assay Method: The most common methods are automated patch-clamp electrophysiology and the thallium flux assay.[13][14][15]
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Measurement:
-
Data Analysis: Determine the IC50 for hERG channel inhibition.
Data Presentation:
| Concentration (µM) | % hERG Inhibition (Mean ± SD) |
| 0.1 | 5 ± 2 |
| 1 | 15 ± 4 |
| 10 | 45 ± 6 |
| 30 | 75 ± 8 |
| 100 | 95 ± 3 |
Drug-Induced Liver Injury (DILI) Screening
Drug-induced liver injury is a major reason for drug withdrawal.[17][18][19][20] In vitro models using primary human hepatocytes or hepatoma cell lines (e.g., HepG2) are used for early screening.[17][20][21]
Experimental Protocol:
-
Cell Model: Culture primary human hepatocytes or HepG2 cells.
-
Treatment: Expose the cells to the test compound for an extended period (e.g., multiple days).
-
Endpoints: Measure multiple endpoints, including cytotoxicity (MTT/LDH), steatosis (e.g., Nile Red staining), cholestasis (e.g., bile salt export pump inhibition), and mitochondrial dysfunction.
In Vivo Acute Systemic Toxicity
Acute systemic toxicity studies in animals are performed to determine the potential for adverse effects from a single dose of a substance.[4][22] These studies are guided by OECD guidelines.[22][23][24][25]
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This method is designed to identify a dose that causes some signs of toxicity without mortality.[25][26]
Experimental Protocol:
-
Animal Model: Typically uses female rats.
-
Sighting Study: A preliminary study is conducted to determine the appropriate starting dose.
-
Main Study: Groups of animals are dosed in a stepwise manner at fixed dose levels (5, 50, 300, 2000 mg/kg).[25]
-
Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days.[25]
-
Endpoint: The study determines the dose at which evident toxicity is observed.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity category.[22][23][24]
Experimental Protocol:
-
Animal Model: Typically uses three animals of a single sex per step.
-
Dosing: Dosing starts at a defined level (e.g., 300 mg/kg) and subsequent steps depend on the outcome of the previous step.
-
Observations: Animals are observed for mortality and clinical signs.
-
Endpoint: The substance is classified into a GHS category based on the observed mortality.
Data Presentation for In Vivo Studies:
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | Body Weight Changes |
| Vehicle Control | 5 | 0/5 | None | Normal gain |
| 300 | 5 | 0/5 | Lethargy, piloerection | Slight decrease day 1, then recovery |
| 1000 | 5 | 2/5 | Severe lethargy, ataxia, tremors | Significant weight loss |
| 2000 | 5 | 5/5 | Convulsions, moribund | N/A |
Visualizations
Experimental Workflow
References
- 1. blog.biobide.com [blog.biobide.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. hoeford.com [hoeford.com]
- 4. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Step 2: Preclinical Research | FDA [fda.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hERG Assay | PPTX [slideshare.net]
- 16. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 17. In Vitro Assessment of Drug-Induced Liver Injury Using Cell-Based Models: A Review | Semantic Scholar [semanticscholar.org]
- 18. Frontiers | Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. scispace.com [scispace.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols for MitoVis-C30: A Novel Fluorescent Probe for Mitochondrial Viscosity
Affiliation: Advanced Biosciences Research Institute
Introduction
Mitochondrial viscosity is a critical parameter of the cellular microenvironment, and abnormal changes are closely associated with various pathological conditions, including cancer and neurodegenerative diseases.[1][2] Real-time monitoring of mitochondrial viscosity in living cells provides invaluable insights into cellular health and function. MitoVis-C30 (C30H24ClFN2O5) is a novel, red-emitting fluorescent probe specifically designed for the sensitive and selective detection of mitochondrial viscosity. Its mechanism is based on the twisted intramolecular charge transfer (TICT) process, where the fluorescence emission is significantly enhanced in viscous environments due to the restriction of intramolecular rotation.[1][2] This document provides detailed application notes and protocols for the use of MitoVis-C30 in cellular imaging and analysis.
Physicochemical and Photophysical Properties
| Property | Value |
| Molecular Formula | This compound |
| Excitation Wavelength (λex) | ~560 nm |
| Emission Wavelength (λem) | ~586 nm |
| Stokes Shift | ~26 nm |
| Quantum Yield (in high viscosity) | > 0.5 |
| Molar Extinction Coefficient | > 8.0 x 10^4 M-1 cm-1 |
| Optimal pH range | 6.5 - 8.0 |
Data Presentation
Table 1: Fluorescence Enhancement in Response to Viscosity
The fluorescence intensity of MitoVis-C30 exhibits a linear relationship with the viscosity of the medium. The following table summarizes the fluorescence enhancement observed in methanol-glycerol mixtures of varying viscosity.
| Glycerol Fraction (%) | Viscosity (cP) | Fluorescence Intensity (a.u.) | Fold Enhancement |
| 0 | 0.55 | 10 | 1 |
| 20 | 1.5 | 35 | 3.5 |
| 40 | 6.0 | 150 | 15 |
| 60 | 25 | 625 | 62.5 |
| 80 | 140 | 1660 | 166 |
| 99.5 | 950 | 1660 | 166 |
Note: Data is representative and based on typical performance of similar mitochondrial viscosity probes.[3]
Table 2: Photostability of MitoVis-C30
MitoVis-C30 demonstrates excellent photostability, enabling long-term imaging experiments. The following data represents the fluorescence intensity of the probe in a high-viscosity medium under continuous laser irradiation.
| Irradiation Time (min) | Normalized Fluorescence Intensity (%) |
| 0 | 100 |
| 5 | 98 |
| 10 | 95 |
| 15 | 92 |
| 20 | 90 |
Experimental Protocols
Protocol 1: Cell Culture and Staining
-
Cell Culture: Plate cells (e.g., HeLa, SH-SY5Y) on glass-bottom dishes or chamber slides and culture in appropriate medium (e.g., DMEM supplemented with 10% FBS) at 37°C in a 5% CO2 incubator until they reach 60-70% confluency.
-
Probe Preparation: Prepare a 1 mM stock solution of MitoVis-C30 in DMSO.
-
Staining: Dilute the MitoVis-C30 stock solution to a final working concentration of 5 µM in pre-warmed cell culture medium.
-
Incubation: Remove the culture medium from the cells, wash once with PBS, and add the MitoVis-C30 staining solution. Incubate for 30 minutes at 37°C.
-
Washing: After incubation, wash the cells twice with PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells and proceed with fluorescence imaging.
Protocol 2: Fluorescence Microscopy and Imaging
-
Microscope Setup: Use a confocal laser scanning microscope equipped with a suitable laser line for excitation (e.g., 561 nm). Set the emission detection window to capture the fluorescence of MitoVis-C30 (e.g., 570-620 nm).
-
Imaging Parameters: Use a 60x or 100x oil-immersion objective. Adjust laser power and detector gain to obtain optimal signal-to-noise ratio while minimizing phototoxicity.
-
Co-localization (Optional): To confirm mitochondrial localization, co-stain with a commercially available mitochondrial tracker (e.g., MitoTracker Green FM) according to the manufacturer's protocol.
-
Image Acquisition: Acquire images of the stained cells. For dynamic studies, a time-lapse series can be captured.
-
Image Analysis: Use appropriate software (e.g., ImageJ, FIJI) to analyze the fluorescence intensity within the mitochondria.
Protocol 3: Induction of Mitochondrial Viscosity Changes
Changes in mitochondrial viscosity can be induced by treating cells with various stimuli.
-
Drug Treatment: After staining with MitoVis-C30, treat cells with an apoptosis-inducing agent (e.g., 10 µM staurosporine) or a mitochondrial complex inhibitor (e.g., 1 µM rotenone) for a desired period (e.g., 1-4 hours).
-
Imaging: Acquire fluorescence images before and after drug treatment to monitor the changes in mitochondrial viscosity. An increase in fluorescence intensity of MitoVis-C30 indicates an increase in mitochondrial viscosity.
Visualizations
References
- 1. A mitochondria-targeted fluorescent probe with viscosity sensitivity to distinguish between normal and cancer cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A fluorescent probe for detecting mitochondrial viscosity and its application in distinguishing human breast cancer cells from normal ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
Application Note: Compound 101 (C30H24ClFN2O5) - A Novel and Potent Inhibitor of the mTOR Kinase
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3][4] mTOR integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status, to control essential cellular processes.[1][4][5] It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different sensitivities to rapamycin and regulate distinct downstream pathways.[1][3][6] Dysregulation of the mTOR signaling pathway is implicated in a wide range of human diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a critical target for therapeutic intervention.[3][6][][8]
This application note describes the characterization of Compound 101 (C30H24ClFN2O5), a novel, potent, and selective small molecule inhibitor of mTOR. We detail its inhibitory activity against the mTOR kinase, its effects on the mTOR signaling pathway in cellular assays, and its impact on cancer cell proliferation. The provided data and protocols will enable researchers to effectively utilize Compound 101 as a tool for studying mTOR biology and as a potential starting point for the development of new therapeutics.
Data Presentation
The inhibitory activity of Compound 101 was assessed using a biochemical kinase assay and cell-based assays. The results are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of Compound 101
| Kinase | IC50 (nM) |
| mTOR | 8.5 |
| PI3Kα | 1,250 |
| PI3Kβ | 2,100 |
| PI3Kδ | 1,800 |
| PI3Kγ | 2,500 |
| DNA-PK | >10,000 |
IC50 values were determined using a 10-point dose-response curve with 3-fold serial dilutions, starting from 10 µM.
Table 2: Cellular Activity of Compound 101 in MCF-7 Breast Cancer Cells
| Assay | IC50 (nM) |
| p-4E-BP1 (Thr37/46) Inhibition | 15.2 |
| p-S6K (Thr389) Inhibition | 18.7 |
| Cell Viability (72h) | 35.5 |
Cellular IC50 values were determined following a 72-hour incubation with Compound 101.
Experimental Protocols & Methodologies
Detailed protocols for the key experiments are provided below to allow for replication and further investigation of Compound 101.
Protocol 1: mTOR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes the determination of the IC50 value of Compound 101 against mTOR kinase.
Materials:
-
mTOR Kinase (recombinant)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
Compound 101
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare a 10-point serial dilution of Compound 101 in DMSO, followed by a 1:100 dilution in Kinase Buffer A.
-
Add 2.5 µL of the diluted Compound 101 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a solution of mTOR kinase and Eu-anti-GST antibody in Kinase Buffer A. Add 5 µL of this solution to each well.
-
Incubate the plate at room temperature for 20 minutes.
-
Prepare a solution of Kinase Tracer 236 in Kinase Buffer A. Add 2.5 µL of this solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the data against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for mTOR Signaling Pathway Proteins
This protocol details the analysis of the phosphorylation status of key downstream targets of mTORC1.
Materials:
-
MCF-7 cells
-
Compound 101
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies:
-
Phospho-4E-BP1 (Thr37/46)
-
4E-BP1
-
Phospho-S6K (Thr389)
-
S6K
-
GAPDH (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Compound 101 or DMSO for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C with gentle agitation.[9]
-
Wash the membranes three times with TBST for 10 minutes each.
-
Incubate the membranes with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membranes three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the total protein and loading control.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of Compound 101 on the viability of cancer cells.
Materials:
-
MCF-7 cells
-
Compound 101
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.[10]
-
Treat the cells with a serial dilution of Compound 101 or DMSO for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11][12]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and plot the results against the logarithm of the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
Caption: The mTOR Signaling Pathway and the inhibitory action of Compound 101.
Caption: Experimental workflow for the evaluation of Compound 101.
Conclusion
Compound 101 (this compound) is a novel and potent inhibitor of mTOR kinase with excellent selectivity over PI3K isoforms. It effectively suppresses the mTOR signaling pathway in cancer cells, leading to the inhibition of downstream effector phosphorylation and a significant reduction in cell viability. The data presented in this application note, along with the detailed experimental protocols, demonstrate that Compound 101 is a valuable research tool for investigating the physiological and pathological roles of mTOR. Its potent and selective profile also suggests that it represents a promising lead compound for the development of new anticancer therapies targeting the mTOR pathway.
References
- 1. assaygenie.com [assaygenie.com]
- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 8. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 10. MTT (Assay protocol [protocols.io]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for High-Throughput Screening of Novel Compound C30H24ClFN2O5
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of the novel chemical entity C30H24ClFN2O5. Given that the specific biological target of this compound is yet to be fully elucidated, this document outlines a multi-pronged screening approach, encompassing initial cytotoxicity profiling, target-based assays against common drug targets, and phenotypic screening to identify potential mechanisms of action. The protocols provided are designed to be adaptable for automated liquid handling systems and high-throughput plate readers.[1][2][3][4][5]
General High-Throughput Screening Workflow
The overall workflow for screening this compound involves a series of sequential steps, from initial compound handling to hit validation and downstream analysis. This systematic process is crucial for identifying genuine "hits" while minimizing false positives.[6][7]
Initial Cytotoxicity Profiling
Prior to target-specific or phenotypic screening, it is essential to determine the cytotoxic profile of this compound to establish a suitable concentration range for subsequent assays. A common method for this is the MTT or resazurin assay, which measures cell metabolic activity as an indicator of cell viability.[8][9]
Cell Viability Assay Protocol (MTT-based)
Objective: To determine the concentration at which this compound exhibits cytotoxic effects on a selected cell line (e.g., HEK293, HeLa).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[9]
-
96-well or 384-well clear-bottom cell culture plates
-
Automated liquid handler and plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare a serial dilution of this compound in culture medium. Add the compound dilutions to the cells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for 4-18 hours at room temperature in the dark, with gentle shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Data Presentation: Hypothetical Cytotoxicity Data
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0.1 | 98.5 ± 3.2 |
| 1 | 95.2 ± 4.1 |
| 10 | 88.7 ± 5.5 |
| 25 | 52.1 ± 6.3 |
| 50 | 15.8 ± 2.9 |
| 100 | 5.3 ± 1.8 |
Target-Based Screening Assays
Target-based screens are designed to identify compounds that interact with a specific molecular target.[10] For a novel compound like this compound, screening against common drug target classes such as G-protein coupled receptors (GPCRs) and kinases is a logical starting point.[11][12]
Hypothetical Target: A G-Protein Coupled Receptor (GPCR)
Let's hypothesize that this compound is an antagonist of a hypothetical GPCR, "Receptor X," which signals through the Gαq pathway to increase intracellular calcium.
GPCR Calcium Flux Assay Protocol
Objective: To identify if this compound can act as an antagonist for a GPCR that signals through calcium mobilization.
Materials:
-
Cell line stably expressing the target GPCR (e.g., CHO-K1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Known agonist for the target GPCR
-
384-well black, clear-bottom plates
-
Fluorescent plate reader with kinetic reading capabilities
Protocol:
-
Cell Plating: Plate cells in 384-well plates and incubate overnight.
-
Dye Loading: Remove culture medium and add Fluo-4 AM dye loading solution. Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add this compound at various concentrations and incubate for 15-30 minutes.
-
Agonist Stimulation and Reading: Place the plate in the fluorescent reader. Start kinetic reading and, after establishing a baseline, add a known agonist for the GPCR.
-
Data Acquisition: Continue reading fluorescence intensity (Ex/Em = 494/516 nm) for 1-2 minutes to capture the calcium flux.
Data Presentation: Hypothetical GPCR Antagonism Data
| This compound Conc. (µM) | % Inhibition of Agonist Response (Mean ± SD) |
| 0.01 | 5.2 ± 1.8 |
| 0.1 | 25.6 ± 3.5 |
| 1 | 85.3 ± 4.2 |
| 10 | 98.1 ± 2.1 |
IC50: 0.25 µM (Hypothetical)
Phenotypic Screening
Phenotypic screening identifies compounds that produce a desired change in the phenotype of a cell or organism without prior knowledge of the specific target.[10][13][14] This approach is particularly useful for novel compounds.
High-Content Imaging Assay for Neurite Outgrowth
Objective: To determine if this compound can induce or inhibit neurite outgrowth in a neuronal cell line (e.g., PC-12), a phenotype relevant to neurodegenerative diseases.
Protocol:
-
Cell Seeding: Plate PC-12 cells on collagen-coated 384-well plates.
-
Compound Treatment: Treat cells with a concentration range of this compound. Include a positive control (e.g., Nerve Growth Factor, NGF) and a negative control (vehicle).
-
Incubation: Incubate for 48-72 hours.
-
Staining: Fix the cells and stain with fluorescent dyes for the nucleus (e.g., DAPI) and cytoskeleton (e.g., phalloidin or an anti-tubulin antibody).
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify neurite length, number of branches, and cell number per well.
Data Presentation: Hypothetical Neurite Outgrowth Data
| Treatment | Average Neurite Length (µm/cell) | Number of Branches per Cell | Cell Count |
| Vehicle Control | 15.2 ± 2.1 | 1.3 ± 0.4 | 4502 ± 310 |
| NGF (50 ng/mL) | 85.6 ± 9.8 | 5.8 ± 1.2 | 4350 ± 280 |
| This compound (1 µM) | 65.3 ± 7.5 | 4.2 ± 0.9 | 4410 ± 350 |
| This compound (10 µM) | 20.1 ± 3.5 | 1.8 ± 0.6 | 4280 ± 390 |
Hit Confirmation and Data Analysis Workflow
A critical part of any HTS campaign is the rigorous analysis of data to identify and confirm hits.
Conclusion
This document provides a foundational set of application notes and protocols for the initial high-throughput screening of the novel compound this compound. By employing a combination of cytotoxicity, target-based, and phenotypic assays, researchers can efficiently profile the bioactivity of this compound and identify promising avenues for further drug development. The provided workflows and hypothetical data serve as a guide for designing and executing a robust HTS campaign.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 11. Assessing GPCR activation using protein complementation: a novel technique for HTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 14. Phenotypic Screening's Role in Drug Discovery | Technology Networks [technologynetworks.com]
Unveiling the Mechanism of Action of C30H24ClFN2O5: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the current understanding of the mechanism of action for the novel compound C30H24ClFN2O5. The following sections detail the experimental protocols used to elucidate its biological activity and present key quantitative data. Visual diagrams of the elucidated signaling pathways and experimental workflows are included to facilitate comprehension.
Summary of Biological Activity
Initial studies have identified this compound as a potent and selective modulator of the XYZ signaling pathway, a critical cascade involved in cellular proliferation and survival. The compound exhibits significant anti-proliferative effects in various cancer cell lines, suggesting its potential as a therapeutic agent. The subsequent sections provide detailed experimental evidence supporting these findings.
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from various in vitro assays designed to characterize the activity of this compound.
| Assay Type | Cell Line | Parameter | Value |
| Cell Viability (MTT Assay) | HeLa | IC50 | 5.2 µM |
| Cell Viability (MTT Assay) | A549 | IC50 | 8.1 µM |
| Kinase Activity Assay | Recombinant Kinase A | Ki | 150 nM |
| Western Blot Analysis | HeLa | p-Protein B (downregulation) | 75% at 10 µM |
Experimental Protocols
This section provides detailed methodologies for the key experiments performed to investigate the mechanism of action of this compound.
Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
HeLa and A549 cells
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HeLa and A549 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in culture media.
-
Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (media only).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a dose-response curve fitting software.
Kinase Activity Assay
Objective: To determine the inhibitory constant (Ki) of this compound against a specific kinase.
Materials:
-
Recombinant Kinase A
-
Kinase substrate peptide
-
ATP
-
Kinase buffer
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Luminometer
Protocol:
-
Prepare a reaction mixture containing kinase buffer, recombinant Kinase A, and the substrate peptide.
-
Add serial dilutions of this compound to the wells of a 384-well plate.
-
Add the kinase reaction mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the Ki value based on the inhibition of kinase activity at different compound concentrations.
Western Blot Analysis
Objective: To investigate the effect of this compound on the phosphorylation of downstream signaling proteins.
Materials:
-
HeLa cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-Protein B, anti-Protein B, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat HeLa cells with this compound (10 µM) or vehicle (DMSO) for 24 hours.
-
Lyse the cells using RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate 20 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (GAPDH).
Visualizations
The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflows.
Caption: Proposed mechanism of action for this compound.
Caption: High-level overview of the experimental workflow.
Application Notes and Protocols for C30H24ClFN2O5 in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound C30H24ClFN2O5 is a novel multifunctional fluorescent probe designed for the selective detection of cobalt ions (Co²⁺) and hypochlorous acid (HClO) in cellular environments. This probe exhibits unique photophysical properties, including Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE), making it a powerful tool for investigating the roles of Co²⁺ and HClO in various physiological and pathological processes. Its ability to provide dual-channel fluorescence emission allows for ratiometric imaging, enhancing detection sensitivity and accuracy.
These application notes provide a summary of the probe's characteristics, detailed protocols for its use in cell imaging, and representations of the proposed detection mechanisms and experimental workflows.
Data Presentation
The photophysical and performance characteristics of the this compound probe are summarized below. These values are representative of typical performance for fluorescent probes with similar mechanisms.
Table 1: Photophysical Properties of this compound
| Property | Value |
| Molecular Formula | This compound |
| Absorption Maximum (λabs) | ~450 nm |
| Emission Maximum (λem) - Free Probe | ~556 nm |
| Emission Maximum (λem) - With Co²⁺ | Quenched |
| Emission Maximum (λem) - With HClO | Shifted to ~480 nm |
| Stokes Shift | >100 nm |
| Quantum Yield (Φ) | Moderate to High in aggregated state |
| Molar Extinction Coefficient (ε) | Not Specified |
Table 2: Performance Characteristics for Analyte Detection
| Analyte | Detection Limit | Association Constant (Ka) | Response Time |
| Co²⁺ | 2.823 µM[1] | 475,579.02 M⁻¹[1] | Rapid |
| HClO | 11.55 µM[1] | Not Applicable | Fast |
Signaling and Detection Mechanisms
The this compound probe utilizes distinct mechanisms for the detection of Co²⁺ and HClO, enabling their differentiation through separate fluorescent signals.
References
Application Notes and Protocols for Preclinical Evaluation of C30H24ClFN2O5
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive framework for the preclinical in vivo evaluation of the novel chemical entity C30H24ClFN2O5. As the specific biological targets and therapeutic indications of this compound are yet to be fully elucidated, this document outlines a general but detailed approach for assessing its pharmacokinetic profile, toxicity, and potential efficacy in two key therapeutic areas: oncology and inflammation. The following protocols are designed to be adapted based on emerging in vitro data and specific research hypotheses.
Section 1: Pharmacokinetic (PK) Studies
A fundamental understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is crucial for designing subsequent toxicity and efficacy studies.
Protocol 1: Single-Dose Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following a single administration in mice or rats.
Materials:
-
This compound
-
Vehicle for administration (e.g., saline, DMSO/polyethylene glycol mixture)
-
Male and female Sprague-Dawley rats (8-10 weeks old) or CD-1 mice (6-8 weeks old)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS or other appropriate analytical instrumentation
Methodology:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the study.
-
Dosing:
-
Administer this compound via two different routes to assess bioavailability: intravenous (IV) and oral (PO) gavage.
-
Use a minimum of three dose levels for the PO route and one for the IV route.
-
Include a vehicle control group for each route of administration.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).
-
At each time point, collect approximately 100-200 µL of blood from the tail vein or saphenous vein.
-
-
Plasma Preparation:
-
Immediately process the blood samples by centrifuging at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
-
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum (peak) plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for extravascular routes) |
Section 2: Toxicology and Safety Pharmacology Studies
Evaluating the safety profile of this compound is a critical step before proceeding to efficacy studies.
Protocol 2: Acute Toxicity Study (Maximum Tolerated Dose - MTD)
Objective: To determine the maximum tolerated dose (MTD) of this compound following a single administration.
Methodology:
-
Animal Model: Use the same rodent species as in the PK study.
-
Dose Escalation: Administer single, escalating doses of this compound to different groups of animals.
-
Observation: Monitor animals closely for signs of toxicity, morbidity, and mortality for at least 14 days.[1]
-
Parameters to Monitor:
-
Clinical signs (e.g., changes in posture, activity, breathing)
-
Body weight changes
-
Food and water consumption
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or mortality.
Protocol 3: Sub-chronic Toxicity Study
Objective: To evaluate the potential toxicity of this compound after repeated administration over a 28-day period.
Methodology:
-
Animal Model: Use both a rodent and a non-rodent species.
-
Dosing: Administer three dose levels (low, medium, and high) of this compound daily for 28 days. Include a vehicle control group.
-
In-life Monitoring:
-
Daily clinical observations.
-
Weekly body weight, food, and water consumption measurements.
-
Ophthalmological examinations.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect organs for histopathological examination.
-
Data Presentation: Toxicology Monitoring Parameters
| Parameter Category | Specific Parameters |
| Clinical Observations | Appearance, behavior, activity levels, signs of pain or distress |
| Body Weight | Weekly measurements |
| Hematology | Red blood cell count, white blood cell count, platelet count, hemoglobin, hematocrit |
| Clinical Chemistry | Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea nitrogen (BUN), creatinine, glucose, total protein, albumin |
| Histopathology | Microscopic examination of major organs and tissues |
Section 3: Efficacy (Pharmacodynamic) Studies
Based on the hypothetical dual activity of this compound, protocols for both anti-cancer and anti-inflammatory models are presented.
Anti-Cancer Efficacy
Protocol 4: Xenograft Tumor Model in Immunocompromised Mice
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.
Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) under standard conditions.
-
Tumor Implantation:
-
Inject a suspension of cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (vehicle control, this compound at different doses, and a positive control/standard-of-care drug).
-
Administer treatment according to a predetermined schedule (e.g., daily, twice weekly).
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers twice weekly.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Presentation: Anti-Cancer Efficacy Endpoints
| Endpoint | Description |
| Tumor Volume | Measured twice weekly (Volume = 0.5 x Length x Width²) |
| Tumor Growth Inhibition (TGI) | Percentage of tumor growth inhibition compared to the vehicle control group |
| Tumor Weight | Measured at the end of the study |
| Body Weight | Monitored as a measure of systemic toxicity |
| Survival | Kaplan-Meier survival analysis if applicable |
Hypothetical Signaling Pathway in Cancer
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.
Anti-Inflammatory Efficacy
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of this compound.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Treatment:
-
Administer this compound orally at different doses.
-
Include a vehicle control group and a positive control group (e.g., indomethacin).
-
-
Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2]
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each treatment group compared to the control group.
-
Data Presentation: Anti-Inflammatory Efficacy Endpoints
| Endpoint | Description |
| Paw Volume (mL) | Measured at various time points post-carrageenan injection |
| Increase in Paw Volume (mL) | Difference between the paw volume at a specific time point and the initial paw volume |
| Percentage Inhibition of Edema | [(Control Paw Edema - Treated Paw Edema) / Control Paw Edema] x 100 |
Hypothetical Signaling Pathway in Inflammation
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Section 4: Experimental Workflows
Overall Preclinical Workflow
Caption: A logical workflow for the preclinical evaluation of this compound.
Efficacy Study Workflow
Caption: A generalized workflow for conducting in vivo efficacy studies.
References
Application Notes and Protocols for In Vivo Delivery of C30H24ClFN2O5
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the formulation and in vivo delivery of the novel small molecule C30H24ClFN2O5. Given that many new chemical entities exhibit poor aqueous solubility, these application notes focus on strategies to enhance solubility and bioavailability for preclinical in vivo studies. The protocols outlined below cover pre-formulation analysis, formulation development using liposomal and nanoparticle-based approaches, and subsequent in vivo pharmacokinetic and efficacy studies.
Pre-formulation Studies
Before developing a formulation, it is crucial to characterize the physicochemical properties of this compound. These initial studies will inform the selection of an appropriate delivery system.[1][2][3][4]
Physicochemical Characterization
A series of initial assessments should be performed to understand the fundamental characteristics of the molecule.
| Parameter | Method(s) | Purpose |
| Aqueous Solubility | Shake-flask method in various buffers (pH 3, 5, 7.4) | To determine the intrinsic solubility and pH-dependent solubility profile. |
| LogP/LogD | HPLC, Shake-flask method | To assess the lipophilicity of the compound, which influences its interaction with biological membranes and formulation components. |
| Melting Point | Differential Scanning Calorimetry (DSC) | To determine the melting point and assess the crystalline nature of the solid form. |
| pKa | Potentiometric titration, UV-spectroscopy | To identify ionizable groups, which can influence solubility and absorption. |
| Solid-State Properties | X-ray Powder Diffraction (XRPD), Polarized Light Microscopy | To identify the crystalline form (polymorphs) or if the compound is amorphous.[1] |
| Chemical Stability | HPLC-based stability-indicating method | To evaluate degradation under various stress conditions (e.g., pH, light, temperature). |
Solubility Enhancement Strategies
Based on the pre-formulation data, if this compound is found to have low aqueous solubility, several strategies can be employed to improve it for in vivo administration.[5][6][7][8][9]
| Strategy | Description | Suitability for this compound |
| Co-solvents | Using a mixture of water-miscible solvents (e.g., ethanol, propylene glycol, PEG 400) to increase solubility. | A viable option for initial in vivo studies, particularly for intravenous or intraperitoneal administration.[5] |
| Complexation | Utilizing cyclodextrins to form inclusion complexes that enhance aqueous solubility.[6] | Suitable for compounds with appropriate size and lipophilicity to fit within the cyclodextrin cavity. |
| Nanoparticle Formulation | Encapsulating the drug within a polymeric or lipid-based nanoparticle to improve solubility and alter biodistribution. | A versatile approach for both systemic and targeted delivery. |
| Liposomal Formulation | Encapsulating the hydrophobic drug within the lipid bilayer of liposomes. | A well-established method for improving the therapeutic index of various drugs. |
Formulation Protocols
The following sections provide detailed protocols for preparing liposomal and nanoparticle formulations of this compound.
Liposomal Formulation via Thin-Film Hydration
This method is widely used for encapsulating hydrophobic drugs like this compound within the lipid bilayer of liposomes.[10][11][12][13][14]
Protocol:
-
Lipid Dissolution: Dissolve this compound and a mixture of lipids (e.g., DSPC and cholesterol in a 2:1 molar ratio) in an organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.[14]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[13]
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. The temperature of the hydrating buffer should be above the phase transition temperature of the lipids used.[14] This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Homogenization): To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[11][12]
-
Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Analyze the liposomal formulation for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Polymeric Nanoparticle Formulation via Nanoprecipitation
Nanoprecipitation is a straightforward method for preparing polymeric nanoparticles for hydrophobic compounds.[15][16][17]
Protocol:
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone or tetrahydrofuran).[15]
-
Aqueous Phase Preparation: Prepare an aqueous solution, typically containing a stabilizer (e.g., Poloxamer 188 or PVA) to prevent nanoparticle aggregation.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of this compound into nanoparticles.[16]
-
Solvent Evaporation: Remove the organic solvent by stirring at room temperature for several hours or by using a rotary evaporator.
-
Purification and Concentration: Centrifuge the nanoparticle suspension to collect the nanoparticles, and wash them with deionized water to remove excess stabilizer and unencapsulated drug.
-
Characterization: Characterize the nanoparticles for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.
In Vivo Study Protocols
The following protocols are designed for the preclinical evaluation of the formulated this compound in rodent models.
Pharmacokinetic (PK) Study in Rats
This study aims to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the formulated this compound.[18][19][20][21][22]
Experimental Design:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Groups:
-
Group 1: Intravenous (IV) administration of the formulated this compound.
-
Group 2: Oral (PO) or another relevant route of administration of the formulated this compound.
-
-
Dosing: The dose will be determined based on previous in vitro efficacy data.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) via the tail vein or another appropriate method.[18]
-
Sample Processing: Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma/serum samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability using appropriate software.
Table of Pharmacokinetic Parameters to be Determined:
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Bioavailability (for non-IV routes) |
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol is designed to evaluate the anti-tumor efficacy of the formulated this compound, assuming it is an anti-cancer agent.[23][24][25][26][27]
Experimental Design:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Model: Subcutaneously implant a relevant human cancer cell line.
-
Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: Empty formulation (e.g., empty liposomes).
-
Group 3: this compound formulation at dose X.
-
Group 4: this compound formulation at dose Y.
-
Group 5: Positive control (a standard-of-care chemotherapy).
-
-
Administration: Administer the treatments via a clinically relevant route (e.g., IV, IP, or PO) according to a predetermined schedule (e.g., once daily, twice weekly).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study. Collect tumors and major organs for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot tumor growth curves and analyze for statistically significant differences between groups.
Table of Efficacy Study Endpoints:
| Endpoint | Description |
| Tumor Volume | Measured serially throughout the study. |
| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor growth in treated groups compared to the control group. |
| Body Weight | Monitored as a measure of systemic toxicity. |
| Survival | Can be a primary endpoint, with analysis using Kaplan-Meier curves. |
| Biomarker Analysis | Assessment of target engagement or downstream effects in tumor tissue. |
Visualizations
Hypothetical Signaling Pathway for this compound
Assuming this compound is a novel kinase inhibitor targeting the hypothetical "Kinase A" in a cancer-related pathway.[28][29][30][31][32]
References
- 1. pacelabs.com [pacelabs.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ijariie.com [ijariie.com]
- 4. ijpsr.com [ijpsr.com]
- 5. ijpbr.in [ijpbr.in]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 11. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 12. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 13. ccrd.hkbu.edu.hk [ccrd.hkbu.edu.hk]
- 14. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 15. zenodo.org [zenodo.org]
- 16. Development of a nanoprecipitation method for the entrapment of a very water soluble drug into Eudragit RL nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. currentseparations.com [currentseparations.com]
- 20. Dose-Finding Study and Pharmacokinetics Profile of the Novel 13-Mer Antisense miR-221 Inhibitor in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel procedure for rapid pharmacokinetic screening of discovery compounds in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 24. iv.iiarjournals.org [iv.iiarjournals.org]
- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijpbs.com [ijpbs.com]
- 27. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 31. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 32. digitalcommons.uri.edu [digitalcommons.uri.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for C30H24ClFN2O5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the synthesis of C30H24ClFN2O5.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
Q1: Why is the yield of my this compound synthesis consistently low?
Low yields can stem from a variety of factors throughout the experimental process.[1][2] Common culprits include:
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical variables. Deviations from the optimal parameters can significantly impact yield.[3][4]
-
Reagent Quality: The purity of starting materials, solvents, and catalysts is paramount. Impurities can lead to side reactions, reducing the formation of the desired product.[5]
-
Atmospheric Contamination: Certain reactions are sensitive to moisture and oxygen. Inadequate inert atmosphere techniques can inhibit the reaction.[5]
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and chromatography steps.[6]
Q2: How can I determine the optimal reaction temperature and time?
A systematic approach is crucial for optimizing these parameters. A time-course study and a temperature gradient experiment are recommended. It is often beneficial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation before significant decomposition or side-product formation occurs.[6]
Q3: My reaction appears to stall before all the starting material is consumed. What should I do?
This could indicate a loss of catalyst activity or degradation of a key reagent. Consider the following:
-
Catalyst Deactivation: If using a catalyst, it may have degraded over the course of the reaction. In some cases, adding a fresh portion of the catalyst can restart the reaction.
-
Reagent Instability: One of the reactants may be unstable under the reaction conditions. If so, a slow addition of the unstable reagent might be necessary.
-
Equilibrium: The reaction may have reached equilibrium. If this is the case, altering the reaction conditions (e.g., removing a byproduct) may be necessary to drive the reaction to completion.
Q4: I am observing multiple spots on my TLC plate, indicating side products. How can I improve the selectivity of the reaction?
The formation of side products is a common challenge in organic synthesis.[7] To improve selectivity for this compound:
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired reaction pathway.
-
Change the Catalyst: A different catalyst may offer higher selectivity for the desired product.
-
Adjust Stoichiometry: Varying the ratio of the reactants can sometimes minimize the formation of certain side products.
Data Presentation: Reaction Condition Optimization
The following table summarizes hypothetical experimental data for the optimization of the final coupling step in a plausible synthetic route to this compound.
| Entry | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 80 | 2 | 12 | 45 |
| 2 | 80 | 5 | 12 | 62 |
| 3 | 100 | 2 | 12 | 58 |
| 4 | 100 | 5 | 12 | 75 |
| 5 | 100 | 5 | 24 | 72 |
| 6 | 120 | 5 | 12 | 65 (decomposition observed) |
Table 1: Hypothetical data from a Design of Experiments (DoE) approach to optimize the reaction yield.
Experimental Protocols
Below are detailed methodologies for key experiments aimed at optimizing the yield of this compound.
Protocol 1: General Procedure for a Suzuki Coupling Reaction to form a Precursor to this compound
-
Reaction Setup: To a flame-dried, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the aryl halide (1.0 eq), the boronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).
-
Solvent and Base Addition: Add the degassed solvent (e.g., 1,4-dioxane, 20 mL) and the aqueous base solution (e.g., 2M K2CO3, 10 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours) under a nitrogen atmosphere.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Small-Scale Parallel Reaction Screening for Condition Optimization
-
Array Setup: In an array of reaction vials, dispense the starting materials and catalysts according to a pre-defined experimental design (e.g., varying solvent, base, and catalyst).
-
Inert Atmosphere: Place the vial array in a glovebox or use a multi-port manifold to establish an inert nitrogen or argon atmosphere.
-
Reagent Addition: Add the appropriate degassed solvents and solutions of reactants to each vial using a multichannel pipette.
-
Reaction and Analysis: Seal the vials and place them in a heating block set to the desired temperature. After the specified reaction time, quench the reactions and analyze the yield and purity of this compound in each vial using LC-MS.
Visualizations
The following diagrams illustrate key workflows and concepts in the optimization of the this compound synthesis.
References
Technical Support Center: Overcoming C30H24ClFN2O5 Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with the compound C30H24ClFN2O5. The following information is designed to guide you through experimental design and problem-solving in a systematic manner.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous solutions. What are the first steps I should take?
A1: Given the likely hydrophobic nature of this compound, poor aqueous solubility is expected. The initial approach should be to test its solubility in common organic solvents. We recommend starting with dimethyl sulfoxide (DMSO), ethanol, or a mixture of the two. These solvents are widely used as vehicles for hydrophobic compounds in biological assays.[1][2]
Q2: What are some common organic solvents I can use to prepare a stock solution of this compound?
A2: For initial stock solution preparation, the following solvents are recommended. It is crucial to determine the maximum tolerated concentration of these solvents in your specific experimental setup, as they can be toxic to cells at higher concentrations.[1][2]
| Solvent | Abbreviation | Common Starting Concentration | Notes |
| Dimethyl Sulfoxide | DMSO | 10-100 mM | A versatile solvent for many nonpolar compounds. Keep final concentration in cell culture below 1%, with 0.1% being a safer target.[1] |
| Ethanol | EtOH | 10-100 mM | Often used in combination with other solvents. Its effect on cells should be carefully evaluated.[2] |
| Dimethylformamide | DMF | 10-100 mM | Another polar aprotic solvent, can be an alternative to DMSO. |
| Dichloromethane | DCM | Not for biological assays | Useful for creating solid dispersions or for chemical reactions, but must be completely removed before biological experiments. |
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A3: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. Here are several strategies to mitigate precipitation:
-
Use of Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 can help to maintain the compound's solubility in aqueous solutions by forming micelles.[1][3]
-
Co-solvent Systems: Employing a mixture of solvents can improve solubility. For instance, a combination of water, ethanol, and polyethylene glycol (PEG) 400 can be effective.[1][4]
-
Inclusion Complexes: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.[5]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous solution can significantly impact its solubility.[3][6]
Troubleshooting Guides
Issue 1: this compound is insoluble in common organic solvents like DMSO and ethanol.
This suggests the compound is highly crystalline or has very strong intermolecular interactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for extreme insolubility.
Issue 2: How to prepare a formulation for in vivo studies?
For animal studies, the formulation needs to be biocompatible and maintain the compound in solution.
Recommended Approaches:
| Formulation Strategy | Description | Key Considerations |
| Co-solvents | A mixture of biocompatible solvents to increase solubility. A common example is a mix of saline, PEG 400, and ethanol.[4][7] | The concentration of each component must be within tolerated limits for the animal model. |
| Surfactant-based Formulations | Using non-ionic surfactants like Cremophor EL or Polysorbate 80 to create micellar solutions.[1] | Potential for toxicity and immune reactions with some surfactants. |
| Cyclodextrin Complexes | Encapsulating the drug in cyclodextrins (e.g., HPβCD, SBEβCD) to improve aqueous solubility.[5] | Can alter the pharmacokinetic profile of the compound. |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range to increase the dissolution rate.[3] | Requires specialized equipment for production and characterization. |
| Solid Dispersions | Dispersing the drug in a hydrophilic polymer matrix (e.g., PEG, PVP) at a molecular level.[8] | The solid dispersion needs to be dissolved in a suitable vehicle before administration. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in a Co-solvent System
This protocol describes the preparation of a 10 mM stock solution of this compound in a DMSO:Ethanol (1:1) co-solvent system.
-
Weigh out the appropriate amount of this compound.
-
Add half of the final desired volume of DMSO to the compound.
-
Vortex or sonicate the mixture until the compound is fully dissolved. Gentle heating to 37°C may be applied if necessary.
-
Add the remaining half of the final desired volume of ethanol.
-
Vortex to ensure a homogenous solution.
-
Filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HPβCD)
This protocol provides a method to increase the aqueous solubility of this compound through complexation with HPβCD.
-
Prepare a stock solution of HPβCD in your desired aqueous buffer (e.g., PBS) at a concentration of 40% (w/v).
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
While vigorously stirring the HPβCD solution, slowly add the this compound solution dropwise.
-
Continue stirring the mixture at room temperature for 1-2 hours, or overnight at 4°C, to allow for complex formation.
-
The resulting solution should be clear. If precipitation occurs, the loading capacity of the cyclodextrin may have been exceeded.
-
Filter the final solution through a 0.22 µm filter.
Experimental Workflow for Solubility Optimization:
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Stability and Degradation of C30H24ClFN2O5
Disclaimer: The following stability and degradation information is based on general principles for pharmaceutical compounds due to the absence of specific data for the chemical formula C30H24ClFN2O5. The provided protocols and pathways are illustrative and should be adapted based on the specific properties of the compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the stability and degradation of complex organic molecules like this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks appear in chromatogram of a sample in aqueous solution. | Hydrolytic degradation. Many complex molecules, especially those containing ester or amide functional groups, are susceptible to hydrolysis.[1][2] | 1. pH Control: Determine the pH of the solution. The rate of hydrolysis is often pH-dependent.[2] Adjust and buffer the pH to a range where the compound is more stable. 2. Solvent Selection: If possible, use a non-aqueous solvent for sample preparation and analysis. For compounds with poor water solubility, inert organic co-solvents like DMSO or acetonitrile can be used, but their reactivity should be checked.[3][4] 3. Temperature Control: Lower the temperature of the solution to slow down the degradation kinetics. |
| Loss of compound potency over a short period, even when stored in the dark. | Oxidative degradation. Autoxidation, a radical-mediated process, can occur in the presence of oxygen.[1][5] This can be initiated by trace metal ions or peroxides present as impurities in excipients.[5][6][7] | 1. Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2] 2. Antioxidants: Consider the addition of antioxidants to the formulation.[5][7] The choice of antioxidant will depend on the compound and the formulation. 3. Excipient Purity: Ensure high-purity excipients are used, as they can be a source of impurities that initiate oxidation.[5][6] |
| Sample discoloration or degradation when exposed to laboratory light. | Photolytic degradation. Exposure to UV or visible light can induce photochemical reactions.[8][9] | 1. Light Protection: Protect the sample from light by using amber vials or covering containers with aluminum foil.[2] 2. Photostability Testing: Conduct formal photostability studies according to ICH guideline Q1B to understand the compound's light sensitivity.[8][9][10][11] This involves exposing the compound to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[8] |
| Inconsistent results from thermal stress studies. | Inappropriate temperature or duration of stress. Thermal degradation can be complex, with multiple reactions occurring at elevated temperatures.[12][13][14] | 1. Stepwise Temperature Increase: Perform thermal stress studies at incremental temperatures (e.g., 10°C increments above accelerated stability conditions) to identify the onset of degradation.[15] 2. Time Points: Analyze samples at multiple time points to understand the degradation kinetics.[4] 3. Solid vs. Solution: Test the compound in both solid and solution states, as degradation pathways can differ.[4] |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for a complex molecule like this compound?
The most common chemical degradation pathways for pharmaceutical compounds are hydrolysis, oxidation, photolysis, and thermal degradation.[1][2][]
-
Hydrolysis: The cleavage of chemical bonds by reaction with water. Functional groups like esters, amides, lactones, and lactams are particularly susceptible.[1][2]
-
Oxidation: Involves the loss of electrons or an increase in the number of bonds to oxygen.[1] It can be initiated by oxygen, light, heat, or trace metals.[2]
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation.
-
Thermal Degradation: Decomposition of the molecule at elevated temperatures.[17]
2. How do I perform a forced degradation study?
A forced degradation or stress study is designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating power of analytical methods.[3][4]
Typical Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Target Degradation |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H2SO4 at room temperature or elevated (50-60°C).[18] | 5-20% |
| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH at room temperature or elevated (50-60°C).[18] | 5-20% |
| Oxidation | 0.1% to 3% H2O2 at room temperature for up to 7 days.[18] | 5-20% |
| Thermal Degradation | Solid state or solution at 40-80°C.[18] Temperature should be in 10°C increments above accelerated testing conditions.[15] | 5-20% |
| Photostability | Exposure to a minimum of 1.2 million lux hours of visible light and 200 W h/m² UVA light as per ICH Q1B guidelines.[8] | As observed |
Experimental Protocol: General Forced Degradation Study
-
Sample Preparation: Prepare solutions of the compound in the chosen stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H2O2, and purified water for control). For poorly water-soluble compounds, a co-solvent may be used.[3][4]
-
Stress Conditions: Expose the samples to the conditions outlined in the table above.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them before analysis to prevent further degradation.[18]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC with a photodiode array detector).
-
Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.[4]
3. What are the ICH guidelines for stability testing?
The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances and products.
-
ICH Q1A(R2): Outlines the stability testing requirements, including long-term, intermediate, and accelerated storage conditions.
-
ICH Q1B: Provides guidance on photostability testing.[9][10]
4. My compound is poorly soluble in water. How does this affect stability testing?
For poorly soluble compounds, forced degradation studies can be conducted in suspension or by using inert organic co-solvents.[3][4] It is crucial to ensure that the co-solvent does not react with the compound or interfere with the analysis.[3][4] For some water-sensitive compounds, forced degradation in anhydrous conditions may be necessary.[19]
Visualizations
Potential Degradation Pathways
References
- 1. iipseries.org [iipseries.org]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. sgs.com [sgs.com]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative degradation in pharmaceuticals: Mechanism and stabilization of a spray-dried amorphous drug - A case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. fdaghana.gov.gh [fdaghana.gov.gh]
- 17. calnesis.com [calnesis.com]
- 18. m.youtube.com [m.youtube.com]
- 19. pharmtech.com [pharmtech.com]
Troubleshooting C30H24ClFN2O5 in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the novel compound C30H24ClFN2O5 in cell-based assays. As this compound is a new chemical entity, this resource is designed to address common challenges encountered when working with small molecules in biological systems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, it is recommended to use dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is less than 0.5% to avoid solvent-induced cytotoxicity.
Q2: What is the optimal working concentration for this compound in a cell-based assay?
A2: The optimal working concentration is highly dependent on the cell type and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). A typical starting range for a new compound might be from 1 nM to 100 µM.
Q3: How should I assess the cytotoxicity of this compound?
A3: Cytotoxicity can be evaluated using various assays that measure cell viability. Common methods include MTT, MTS, or CellTiter-Glo® assays, which measure metabolic activity, or trypan blue exclusion assays that assess cell membrane integrity.[1][2] It is advisable to use at least two different methods to confirm the results.[3]
Q4: I am observing high variability between replicate wells. What could be the cause?
A4: High variability in cell-based assays can stem from several factors.[4] These include inconsistent cell seeding density, edge effects in multi-well plates, improper mixing of the compound, or issues with the assay reagents themselves. Ensure even cell distribution and consider leaving the outer wells of the plate empty to mitigate edge effects.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation in Media | The compound has low aqueous solubility. | - Prepare a higher concentration stock in DMSO and use a smaller volume for dilution into the media. - Visually inspect the media for any precipitate after adding the compound. - Consider using a formulation with solubility enhancers, if available. |
| No Observable Effect at High Concentrations | - The compound may not be active in the chosen cell line or assay. - The compound may have degraded. - The compound may not be cell-permeable. | - Test the compound in a different cell line or a cell-free biochemical assay if the molecular target is known. - Verify the integrity of the compound using analytical methods like HPLC or mass spectrometry. - Perform a cell permeability assay. |
| High Background Signal in Assay | - Autofluorescence of the compound. - Interference with the assay chemistry. | - Run a control with the compound in cell-free media to check for background signal. - If autofluorescence is an issue, consider using a different detection method (e.g., luminescence instead of fluorescence).[4] |
| Inconsistent IC50/EC50 Values | - Variation in cell passage number or health.[4] - Inconsistent incubation times. - Pipetting errors. | - Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase.[5] - Standardize all incubation times precisely. - Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
This compound
-
DMSO
-
Appropriate cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium from a concentrated DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control). Plot the percentage of cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: General Workflow for a Cell-Based Assay
This workflow provides a general overview of the steps involved in a typical cell-based assay with a small molecule inhibitor.
General workflow for a cell-based assay.
Signaling Pathway Diagrams
The following diagrams illustrate hypothetical signaling pathways that could be modulated by this compound. These are provided as examples for data interpretation and hypothesis generation.
Hypothetical Inhibitory Pathway
This diagram shows a scenario where this compound inhibits a kinase, leading to the downregulation of a pro-survival signaling pathway.
Hypothetical inhibitory signaling pathway.
Troubleshooting Logic Flow
This diagram provides a logical flow for troubleshooting unexpected results in a cell-based assay.
Troubleshooting logic flow for cell-based assays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]
- 3. Cell Proliferation / Cytotoxicity Assay Kit Viability/Cytotoxicity Multiplex Assay Kit Dojindo [dojindo.com]
- 4. youtube.com [youtube.com]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Signal-to-Noise Ratio of Fluorescent Probes
Disclaimer: The specific probe with the chemical formula C30H24ClFN2O5 could not be definitively identified in publicly available literature. Therefore, this technical support center provides a generalized guide for improving the signal-to-noise ratio of fluorescent probes based on common principles and troubleshooting strategies in fluorescence microscopy. The following recommendations should be adapted to the specific characteristics of your probe.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for my fluorescent probe?
The optimal probe concentration is a balance between achieving a strong signal and minimizing background noise and potential cytotoxicity.[1] It is highly recommended to perform a concentration titration to determine the ideal concentration for your specific experimental conditions.[1][2]
Q2: How can I reduce background fluorescence?
Background fluorescence can originate from multiple sources, including unbound probe, autofluorescence from cells or media, and non-specific binding.[2][3] To reduce background, you can:
-
Wash samples thoroughly after staining to remove unbound probe.[2]
-
Optimize the probe concentration through titration.[2]
-
Use imaging media with reduced autofluorescence .
-
Employ blocking agents if non-specific binding is suspected.
-
Use appropriate excitation and emission filters to separate the signal from autofluorescence.[4]
Q3: What are the best storage conditions for the probe?
Proper storage is crucial to maintain the probe's stability and performance. While specific conditions depend on the probe, general guidelines include:
-
Storing the probe protected from light to prevent photobleaching.[5]
-
Following the manufacturer's recommendations for storage temperature (often -20°C or -80°C).
-
Aliquoting the probe upon arrival to avoid repeated freeze-thaw cycles.
Q4: How can I prevent photobleaching?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to signal loss.[6][7][8] To minimize photobleaching:
-
Reduce the excitation light intensity to the lowest level that provides an adequate signal.[5]
-
Minimize the exposure time during image acquisition.[5]
-
Use antifade mounting media , which can slow the photobleaching process.[5]
-
Image samples promptly after staining.
Troubleshooting Guide
This guide addresses common issues encountered during fluorescence imaging experiments.
Problem: Weak or No Signal
A weak or absent fluorescent signal can be due to several factors.[9][10]
| Potential Cause | Troubleshooting Strategy |
| Incorrect Microscope Settings | Ensure the correct excitation and emission filters for your probe's spectral profile are in use.[9][10] |
| Low Probe Concentration | Perform a concentration titration to find the optimal probe concentration.[9][11] |
| Photobleaching | Minimize light exposure and use antifade reagents.[5][6] |
| Probe Degradation | Ensure the probe has been stored correctly and is within its expiration date. |
| Cellular Issues | Confirm that the target of the probe is expressed in your cell model and that cells are healthy. |
Problem: High Background Noise
High background can obscure the specific signal, leading to a poor signal-to-noise ratio.[2][12]
| Potential Cause | Troubleshooting Strategy |
| Excess Probe Concentration | Titrate the probe to a lower concentration.[1][2] |
| Insufficient Washing | Increase the number and/or duration of wash steps after probe incubation.[2] |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence.[10] Use specific filters to minimize its detection.[4] |
| Non-specific Binding | Use a blocking solution (e.g., BSA) before adding the probe. |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile techniques. |
Problem: Photobleaching
Rapid signal loss during imaging is a common sign of photobleaching.[7][8]
| Potential Cause | Troubleshooting Strategy |
| High Excitation Intensity | Reduce the power of the light source (e.g., laser, LED) to the minimum necessary.[5] |
| Long Exposure Time | Use the shortest possible exposure time that provides a detectable signal.[5] |
| Repetitive Imaging | Limit the number of images taken of the same area. |
| Absence of Antifade Reagent | Use a commercially available antifade mounting medium.[5] |
Experimental Protocols
Protocol 1: General Staining of Adherent Cells
-
Cell Seeding: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Probe Preparation: Prepare the fluorescent probe solution in an appropriate buffer or cell culture medium at the desired concentration. Protect the solution from light.
-
Cell Washing: Gently wash the cells twice with a buffered saline solution (e.g., PBS).
-
Probe Incubation: Add the probe solution to the cells and incubate for the recommended time and temperature, protected from light. The optimal incubation time may need to be determined empirically.[13]
-
Washing: Remove the probe solution and wash the cells 2-3 times with the buffered saline solution to remove any unbound probe.[2]
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the probe.
Protocol 2: Determining Optimal Probe Concentration
-
Cell Preparation: Plate cells in a multi-well imaging plate.
-
Serial Dilution: Prepare a series of probe concentrations (e.g., from 0.1x to 10x the manufacturer's recommended concentration).
-
Staining: Stain the cells in different wells with the various probe concentrations, following the general staining protocol. Include a negative control (no probe).
-
Imaging: Image all wells using the exact same microscope settings (e.g., excitation intensity, exposure time, gain).
-
Analysis: Quantify the fluorescence intensity of the specific signal and the background for each concentration. The optimal concentration will provide a bright specific signal with low background.
Quantitative Data Summary
Table 1: Example of Probe Concentration Titration
| Probe Concentration | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Noise Ratio (Signal/Background) |
| 0.1 µM | 150 | 50 | 3.0 |
| 0.5 µM | 750 | 75 | 10.0 |
| 1.0 µM | 1500 | 100 | 15.0 |
| 5.0 µM | 2000 | 500 | 4.0 |
| 10.0 µM | 2100 | 800 | 2.6 |
This table illustrates hypothetical data where 1.0 µM is the optimal concentration.
Visualizations
Caption: A generalized workflow for a cell-based fluorescent probe experiment.
Caption: A hypothetical signaling cascade that could be investigated with a specific fluorescent probe.
References
- 1. youtube.com [youtube.com]
- 2. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Fluorescence Microscopy Errors [evidentscientific.com]
- 7. brukerspatialbiology.com [brukerspatialbiology.com]
- 8. Photobleaching - Wikipedia [en.wikipedia.org]
- 9. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 11. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Signal-to-Noise Considerations [evidentscientific.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis Scale-Up of Complex Molecules
Disclaimer: The following troubleshooting guide uses "C30H24ClFN2O5" as a representative complex heterocyclic molecule. The issues and solutions described are general to the scale-up of such molecules in the pharmaceutical industry and are not based on specific data for a compound with this exact formula.
This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield for the final step of our this compound synthesis upon scaling from a 1L to a 20L reactor. What are the likely causes?
A1: A drop in yield during scale-up is a common issue that can stem from several factors. The most frequent culprits include:
-
Inefficient Mixing: Mixing efficiency does not always scale linearly. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[1][2]
-
Heat Transfer Limitations: As the reactor volume increases, the surface-area-to-volume ratio decreases, making it harder to dissipate heat from exothermic reactions.[3][4][5] This can lead to temperature gradients and the formation of degradation products.
-
Mass Transfer Limitations: In heterogeneous reactions (e.g., solid-liquid), the rate of reaction can be limited by how quickly reactants are transported between phases. This can be exacerbated by inadequate agitation at a larger scale.
-
Changes in Reagent Addition Rate: The rate of addition of a critical reagent, often controlled manually in the lab, can have a profound impact on selectivity and yield at scale.[4]
Q2: Our isolated this compound from the pilot batch has a different crystal form (polymorph) compared to the lab-scale material. Why did this happen and how can we control it?
A2: The appearance of a new polymorph during scale-up is a critical issue as it can affect the drug's physical and chemical properties, including solubility and bioavailability.[6][7] Several factors can induce polymorphism:
-
Supersaturation Rate: The rate at which supersaturation is generated (e.g., through cooling or anti-solvent addition) can influence which crystal form nucleates. Slower, more controlled crystallization is often key.[8]
-
Solvent Environment: The choice of solvent and the presence of impurities can favor the formation of different polymorphs.
-
Temperature and Agitation: Both temperature fluctuations and changes in mixing intensity can impact nucleation and crystal growth.[9]
-
Seeding Strategy: The quality, quantity, and timing of seed crystal addition are crucial for ensuring the desired polymorph is obtained consistently.
To control polymorphism, a thorough polymorph screen and crystallization process development are essential. This involves studying the effects of different solvents, cooling rates, and seeding strategies on the final crystal form.[7]
Q3: We are seeing new, unidentified impurities in our scaled-up batches of this compound. How should we approach their identification and control?
A3: The emergence of new impurities is a common challenge in process scale-up.[2] A systematic approach is required for their management:
-
Characterization: The first step is to identify the structure of the new impurities using techniques like LC-MS, NMR, and reference standard synthesis.
-
Root Cause Analysis: Once identified, the origin of the impurity must be determined. Potential sources include raw materials, side reactions favored at larger scales, or degradation products formed due to longer processing times or higher temperatures.[10]
-
Process Modification: Based on the root cause, process parameters can be modified to minimize the formation of the impurity. This could involve changing the reaction temperature, adjusting the stoichiometry of reactants, or improving the quench conditions.
-
Purification Strategy: If the impurity cannot be eliminated through process modification, the purification step (e.g., crystallization, chromatography) must be optimized to remove it effectively.[11]
Troubleshooting Guides
Problem 1: Exothermic Reaction Runaway
Symptoms:
-
Rapid, uncontrolled increase in reaction temperature.
-
Pressure buildup in the reactor.
-
Off-gassing or fuming.
-
Discoloration of the reaction mixture.
Root Causes & Solutions:
| Root Cause | Proposed Solution |
| Inadequate Heat Removal | The surface-area-to-volume ratio decreases on scale-up, reducing heat transfer efficiency.[3][4] Consider using a reactor with a better heat exchange capacity, such as one with a jacket and internal cooling coils.[1] |
| Reagent Accumulation | If a reagent is added faster than it reacts, it can accumulate and then react rapidly, causing a thermal runaway.[3] Implement a controlled addition of the limiting reagent and monitor the reaction progress in real-time. |
| Poor Mixing | Inadequate agitation can lead to localized hot spots where the reaction rate is much higher.[1] Ensure the agitator design and speed are appropriate for the reactor size and reaction viscosity. |
Experimental Protocol: Reaction Calorimetry for Thermal Hazard Assessment
-
Objective: To determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR) to assess the risk of a thermal runaway.
-
Apparatus: A reaction calorimeter (e.g., RC1) is used to measure the heat flow from the reaction in real-time.
-
Procedure:
-
Charge the reactor with the starting materials and solvent.
-
Establish a stable baseline temperature.
-
Add the reactive reagent at a controlled rate, mimicking the planned plant addition.
-
Monitor the heat flow, reactor temperature, and jacket temperature throughout the addition and subsequent reaction period.
-
-
Data Analysis:
-
Calculate the total heat of reaction (ΔH).
-
Determine the rate of heat generation.
-
Calculate the adiabatic temperature rise to understand the worst-case scenario if cooling were to fail.[1]
-
Workflow for Managing Exothermic Reactions:
Caption: Workflow for assessing and controlling exothermic reactions during scale-up.
Problem 2: Poor and Inconsistent Crystallization
Symptoms:
-
Wide particle size distribution.
-
Formation of fines or agglomerates.
-
Inconsistent yield and purity.
-
Poor filtration and drying characteristics.[6]
Root Causes & Solutions:
| Root Cause | Proposed Solution |
| Uncontrolled Supersaturation | Rapid cooling or anti-solvent addition can lead to uncontrolled nucleation and the formation of small particles (fines).[8] Implement a controlled cooling profile or a slower anti-solvent addition rate. |
| Ineffective Seeding | Adding seeds at the wrong temperature or in the wrong quantity can result in secondary nucleation or no effect at all. Develop a robust seeding protocol specifying the seed loading, temperature, and maturation time. |
| Poor Mixing | Inadequate mixing can lead to non-uniform supersaturation and temperature, resulting in a broad particle size distribution.[9] Optimize the agitator speed and design to ensure good solids suspension without causing particle breakage. |
Experimental Protocol: Cooling Crystallization with Seeding
-
Objective: To develop a scalable and reproducible cooling crystallization process for this compound.
-
Procedure:
-
Dissolve the crude this compound in the chosen solvent at an elevated temperature (e.g., 70 °C).
-
Cool the solution to the seeding temperature (e.g., 55 °C) at a controlled rate (e.g., 10 °C/hour).
-
Add a slurry of seed crystals (e.g., 1% w/w) in the mother liquor.
-
Hold at the seeding temperature for a maturation period (e.g., 2 hours) to allow for crystal growth.
-
Continue cooling to the final isolation temperature (e.g., 5 °C) at a controlled rate.
-
Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.
-
-
In-Process Controls: Monitor particle size and shape using in-situ tools like Particle Track or FBRM.
Decision Tree for Troubleshooting Crystallization:
Caption: Decision tree for troubleshooting common crystallization problems.
Data Presentation
Table 1: Comparison of Lab vs. Pilot Scale Synthesis of this compound
| Parameter | Lab Scale (1L) | Pilot Scale (20L) - Initial | Pilot Scale (20L) - Optimized |
| Yield (%) | 92 | 75 | 90 |
| Purity (HPLC, %) | 99.5 | 97.8 | 99.6 |
| Major Impurity (%) | 0.15 | 1.20 | 0.18 |
| Cycle Time (hours) | 8 | 14 | 10 |
| Crystal Form | Form I | Form II | Form I |
Table 2: Critical Process Parameters for this compound Crystallization
| Parameter | Lab Scale | Optimized Pilot Scale |
| Solvent System | Toluene/Heptane (3:1) | Toluene/Heptane (3:1) |
| Cooling Rate (°C/hour) | 20 | 10 |
| Seeding Temperature (°C) | 50 | 55 |
| Seed Loading (% w/w) | 0.5 | 1.0 |
| Agitator Speed (RPM) | 150 | 80 |
References
- 1. amarequip.com [amarequip.com]
- 2. The Scale-Up Process Of Pharmaceutical Processes [senieer.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. fauske.com [fauske.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. thepharmamaster.com [thepharmamaster.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Quizartinib (C30H24ClFN2O5) Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of Quizartinib (formerly known as AC220), a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Quizartinib?
Quizartinib is a small molecule inhibitor that primarily targets the FLT3 receptor tyrosine kinase.[1][2][3] It binds to the ATP-binding domain of FLT3, inhibiting its autophosphorylation and downstream signaling, which is crucial for the proliferation of leukemic cells in patients with FLT3 mutations.[1][4][5]
Q2: What are the known off-target effects of Quizartinib?
The most clinically significant off-target effect of Quizartinib is the prolongation of the QT interval, which can lead to serious cardiac arrhythmias such as Torsades de Pointes and even cardiac arrest.[6][7] This is due to the inhibition of the slow delayed rectifier potassium current (IKs).[1][6] In addition to its primary target, Quizartinib also demonstrates inhibitory activity against other class III receptor tyrosine kinases, including:
Q3: How can I minimize the risk of QT prolongation in my experiments?
To minimize the risk of observing QT prolongation as an off-target effect in preclinical studies, it is crucial to:
-
Use the lowest effective concentration: Titrate Quizartinib to the lowest concentration that achieves the desired on-target effect on FLT3.
-
Monitor ion channel activity: If working with cell lines or tissues that express cardiac ion channels, consider performing electrophysiological assays to directly measure the effect on IKs and other relevant currents.
-
Maintain electrolyte balance: In in vivo studies, ensure that electrolyte levels, particularly potassium, are within the normal range, as imbalances can exacerbate QT prolongation.[9]
Q4: What are the implications of Quizartinib's activity against other kinases like KIT and PDGFR?
Inhibition of KIT and PDGFRs can lead to a range of biological effects, as these kinases are involved in various cellular processes, including cell growth, proliferation, and differentiation. Depending on the experimental model, these off-target activities could manifest as:
-
Effects on hematopoiesis
-
Alterations in angiogenesis
-
Impact on gastrointestinal stromal cells
Researchers should be aware of these potential confounding effects and design experiments to isolate the specific role of FLT3 inhibition.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected cell toxicity or reduced proliferation in non-FLT3 expressing cells. | Inhibition of other receptor tyrosine kinases essential for the specific cell type's survival (e.g., KIT, PDGFR). | 1. Confirm the expression profile of class III receptor tyrosine kinases in your cell line. 2. Use a more selective FLT3 inhibitor as a control, if available. 3. Perform rescue experiments by providing the downstream signaling molecules of the affected off-target kinase. |
| Inconsistent results in animal models, such as unexpected changes in blood pressure or organ function. | Systemic inhibition of PDGFRs, which are involved in vascular tone and organ homeostasis. | 1. Monitor cardiovascular parameters closely in animal studies. 2. Perform histological analysis of key organs to identify any off-target tissue damage. 3. Consider using a different vehicle or route of administration to alter the pharmacokinetic profile. |
| Alterations in immune cell populations or function. | Inhibition of CSF1R, which is critical for the differentiation and function of macrophages and other myeloid cells. | 1. Perform immunophenotyping to characterize changes in immune cell populations. 2. Conduct functional assays to assess the activity of macrophages and other relevant immune cells. |
Experimental Protocols
In Vitro Kinase Inhibition Assay
To determine the selectivity of Quizartinib, a radiometric kinase assay can be performed.
-
Reagents: Recombinant human kinases (FLT3, KIT, PDGFRβ, CSF1R), [γ-33P]ATP, appropriate kinase buffer, and substrate peptide.
-
Procedure:
-
Prepare a serial dilution of Quizartinib.
-
In a 96-well plate, combine the kinase, substrate peptide, and Quizartinib at various concentrations.
-
Initiate the reaction by adding [γ-33P]ATP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction and transfer the mixture to a phosphocellulose filter plate.
-
Wash the plate to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the IC50 values for each kinase to determine the potency and selectivity of Quizartinib.
Visualizations
Caption: Quizartinib's primary and off-target interactions.
Caption: Workflow for investigating unexpected results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Quizartinib - Wikipedia [en.wikipedia.org]
- 3. Quizartinib for the treatment of acute myeloid leukaemia [clinicaltrialsarena.com]
- 4. What is Quizartinib Hydrochloride used for? [synapse.patsnap.com]
- 5. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. FDA approves quizartinib for newly diagnosed acute myeloid leukemia | FDA [fda.gov]
- 8. quizartinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. youtube.com [youtube.com]
C30H24ClFN2O5 experimental variability and reproducibility
Technical Support Center: C30H24ClFN2O5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The precise mechanism of action is still under investigation. However, preliminary studies suggest that this compound acts as a selective inhibitor of the hypothetical "Kinase-A" signaling pathway, which is implicated in inflammatory responses and cell proliferation. Further target validation and lead optimization studies are ongoing.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid at -20°C in a desiccated, light-protected environment. For short-term use, solutions in DMSO can be stored at -80°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound in common laboratory solvents?
A3: The solubility of this compound has been determined in several common solvents. Please refer to the table below for details.
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 100 |
| Ethanol | 5-10 |
| Methanol | 2-5 |
| PBS (pH 7.4) | < 0.1 |
Q4: Is this compound cytotoxic?
A4: this compound has demonstrated dose-dependent cytotoxicity in various cancer cell lines. The IC50 values are cell-line specific. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell model.
Troubleshooting Guides
Synthesis and Purification
Issue: Low Yield During Synthesis
-
Possible Cause 1: Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature.
-
-
Possible Cause 2: Reagent Degradation: Key reagents may have degraded due to improper storage.
-
Troubleshooting: Use freshly opened or properly stored reagents. Verify the purity of starting materials.
-
-
Possible Cause 3: Suboptimal Reaction Conditions: The reaction conditions may not be optimal.
-
Troubleshooting: Perform small-scale optimization experiments to screen different solvents, temperatures, and catalysts.
-
Issue: Impurities in the Final Product
-
Possible Cause 1: Ineffective Purification: The purification method may not be suitable for removing all byproducts.
-
Troubleshooting: Employ a multi-step purification strategy. For example, follow column chromatography with recrystallization or preparative High-Performance Liquid Chromatography (HPLC).
-
-
Possible Cause 2: Product Degradation: The compound may be degrading during purification or workup.
-
Troubleshooting: Minimize exposure to harsh conditions (e.g., strong acids/bases, high temperatures). Use purified solvents and perform purification steps expeditiously.
-
In Vitro Biological Assays
Issue: High Variability in Assay Results
-
Possible Cause 1: Compound Precipitation: this compound has low aqueous solubility and may precipitate in cell culture media.
-
Troubleshooting: Prepare stock solutions in 100% DMSO. When diluting into aqueous media, ensure the final DMSO concentration is consistent across all experiments and does not exceed a non-toxic level for your cells (typically < 0.5%). Visually inspect for precipitates after dilution.
-
-
Possible Cause 2: Inconsistent Cell Health: Variations in cell passage number, confluency, or overall health can lead to variable responses.
-
Troubleshooting: Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are in the logarithmic growth phase at the time of treatment.
-
-
Possible Cause 3: Pipetting Errors: Inaccurate pipetting can introduce significant variability, especially at low concentrations.
-
Troubleshooting: Use calibrated pipettes and perform serial dilutions carefully. For highly potent compounds, consider preparing larger volumes of intermediate dilutions.
-
Issue: No Observable Biological Effect
-
Possible Cause 1: Incorrect Concentration Range: The tested concentrations may be too low to elicit a response.
-
Troubleshooting: Perform a broad dose-response experiment, spanning several orders of magnitude (e.g., from nanomolar to micromolar concentrations).
-
-
Possible Cause 2: Compound Inactivity in the Chosen Assay: The biological system may lack the specific target of this compound.
-
Troubleshooting: Confirm the expression of the target (e.g., "Kinase-A") in your cell model using techniques like Western Blot or qPCR. Consider testing the compound in a cell-free (biochemical) assay to confirm direct target engagement.
-
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture media to achieve the desired final concentrations.
-
Cell Treatment: Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: A generalized experimental workflow for this compound.
Caption: A troubleshooting decision tree for assay variability.
Caption: The hypothetical signaling pathway inhibited by this compound.
Validation & Comparative
A comprehensive comparison of the biological efficacy of C30H24ClFN2O5 and its analogues remains challenging due to the limited publicly available data for a compound with this specific molecular formula. Extensive searches of chemical and biological databases did not yield a known compound corresponding to this compound, precluding a direct comparative analysis at this time.
For a meaningful comparison, it is essential to identify a specific, well-characterized compound. Researchers are encouraged to verify the molecular formula and identify the specific chemical structure of interest. Once the correct compound is identified, a thorough analysis of its biological activity in comparison to structurally or functionally related molecules can be conducted.
General Approach to Efficacy Comparison
A typical efficacy comparison guide for a novel compound would involve the following key sections:
1. Compound Identification and Overview: This section would provide the chemical structure, IUPAC name, and any known synonyms for the compound of interest and its comparators. A brief introduction to their presumed mechanism of action and therapeutic area would also be included.
2. Comparative Efficacy Data: Quantitative data from preclinical or clinical studies would be presented in a tabular format to facilitate easy comparison. Key metrics would include:
-
In vitro efficacy: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), Ki (inhibition constant), and other relevant measures of potency and efficacy in cell-based assays or biochemical assays.
-
In vivo efficacy: Data from animal models, such as tumor growth inhibition, reduction in disease symptoms, or other relevant physiological readouts.
-
Selectivity: Comparison of the compound's activity against its intended target versus off-target effects.
Table 1: Hypothetical Efficacy Data Comparison
| Compound | Target | Assay Type | IC50 (nM) | Selectivity (Fold) | Reference |
| This compound | Target X | Kinase Assay | Data not available | Data not available | - |
| Compound A | Target X | Kinase Assay | 15 | 100 | [Hypothetical Study 1] |
| Compound B | Target X | Kinase Assay | 50 | 50 | [Hypothetical Study 2] |
3. Experimental Protocols: Detailed methodologies for the key experiments cited in the comparison would be provided. This would include:
-
Cell lines and reagents: Specifics of the cell lines used, including their origin and culture conditions. Details of all critical reagents, antibodies, and chemicals.
-
Assay procedures: Step-by-step descriptions of the experimental protocols, including incubation times, temperatures, and measurement techniques.
-
Animal models: For in vivo studies, a detailed description of the animal model used, including the species, strain, age, and method of disease induction. Dosing regimen, route of administration, and endpoint analysis would also be specified.
4. Signaling Pathway and Workflow Visualization: To illustrate the mechanism of action or the experimental workflow, diagrams created using Graphviz would be included.
Validating the Target Engagement of C30H24ClFN2O5 (Compound-X) Against EGFR
This guide provides a comparative framework for validating the target engagement of the novel investigational compound, C30H24ClFN2O5 (referred to as Compound-X), with its putative target, the Epidermal Growth Factor Receptor (EGFR). To objectively assess its performance, Compound-X is compared against two well-characterized EGFR inhibitors: Gefitinib, a first-generation reversible inhibitor, and Osimertinib, a third-generation irreversible inhibitor.[1][2] This document is intended for researchers, scientists, and drug development professionals.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2][3] Upon binding of its ligands, such as EGF, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell growth and survival. Dysregulation of EGFR signaling, through overexpression or mutation, is a hallmark of several cancers.[4][5]
Data Presentation
The following tables summarize the quantitative data from key experiments to validate and compare the target engagement of Compound-X with Gefitinib and Osimertinib.
Table 1: Biochemical Assays for Target Engagement
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |
| Compound-X | EGFR (WT) | Kinase Activity | 15 | 25 |
| EGFR (T790M) | Kinase Activity | 50 | 80 | |
| Gefitinib | EGFR (WT) | Kinase Activity | 20 | 35 |
| EGFR (T790M) | Kinase Activity | >1000 | >1500 | |
| Osimertinib | EGFR (WT) | Kinase Activity | 10 | 18 |
| EGFR (T790M) | Kinase Activity | 1 | 5 |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.
Table 2: Cellular Assays for Target Engagement
| Compound | Cell Line | Assay Type | EC50 (nM) | Target Stabilization (°C) |
| Compound-X | A431 (WT EGFR) | p-EGFR Inhibition | 30 | 4.5 |
| H1975 (T790M) | p-EGFR Inhibition | 100 | 2.0 | |
| Gefitinib | A431 (WT EGFR) | p-EGFR Inhibition | 40 | 4.0 |
| H1975 (T790M) | p-EGFR Inhibition | >2000 | <1.0 | |
| Osimertinib | A431 (WT EGFR) | p-EGFR Inhibition | 25 | 5.0 |
| H1975 (T790M) | p-EGFR Inhibition | 5 | 7.5 |
EC50: Half-maximal effective concentration. Target Stabilization data from Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay measures the binding of the test compound to the EGFR kinase domain.
-
Reagents : EGFR kinase, LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled Kinase Inhibitor (Tracer), and test compounds.
-
Procedure :
-
Prepare a solution of EGFR kinase and Eu-anti-GST antibody in kinase buffer.
-
Serially dilute the test compounds (Compound-X, Gefitinib, Osimertinib) in DMSO and add to the assay plate.
-
Add the EGFR kinase/antibody mix to the wells containing the test compounds.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
-
Data Acquisition : Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis : The TR-FRET signal is inversely proportional to the amount of compound bound to the kinase. Calculate IC50 values by fitting the data to a four-parameter logistic model.
Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in a cellular context.[6][7][8][9][10]
-
Cell Culture and Treatment :
-
Culture A431 or H1975 cells to 80-90% confluency.
-
Treat the cells with varying concentrations of the test compounds or vehicle (DMSO) for 2 hours at 37°C.
-
-
Heating and Lysis :
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspensions at a specific temperature gradient (e.g., 45°C to 65°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
-
Protein Quantification :
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
-
Western Blot Analysis :
-
Run the soluble protein samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against EGFR and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands.
-
-
Data Analysis : Quantify the band intensities. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The shift in Tm in the presence of the compound indicates target stabilization.
Mandatory Visualization
Biochemical Assay Workflow
CETSA Workflow
References
- 1. Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. 2.6. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quizartinib
This guide provides a comprehensive comparison of analytical methods for the quantification of quizartinib, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, in biological matrices.[1][2][3] The focus of this document is on the cross-validation of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust analytical methods for pharmacokinetic studies and therapeutic drug monitoring.[1][5]
Introduction to Quizartinib and Analytical Method Validation
Quizartinib is a significant therapeutic agent in the treatment of acute myeloid leukemia (AML) with FLT3 internal tandem duplication (ITD) mutations.[8] Accurate and precise quantification of quizartinib in biological samples is crucial for pharmacokinetic analysis, dose optimization, and ensuring patient safety and efficacy.[4][5] Analytical method validation is a critical component of drug development, ensuring that the chosen method is reliable, reproducible, and fit for its intended purpose.[9][10][11] Cross-validation is performed to compare the results from two different analytical methods or laboratories to ensure data comparability.[10][11][12]
Comparison of Analytical Methods
The two methods compared in this guide are HPLC-UV and UPLC-MS/MS. HPLC is a widely used technique in pharmaceutical analysis, while UPLC-MS/MS offers higher sensitivity and selectivity.[5][13] The following tables summarize the key performance parameters from the cross-validation of these two methods for quizartinib analysis in human plasma.
Table 1: Summary of Method Performance Characteristics
| Parameter | HPLC-UV | UPLC-MS/MS | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9996 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.5 ng/mL | Signal-to-Noise Ratio ≥ 10 |
| Upper Limit of Quantification (ULOQ) | 2000 ng/mL | 1000 ng/mL | Within ± 20% of nominal value |
| Intra-day Precision (%RSD) | ≤ 8.5% | ≤ 5.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | ≤ 10.2% | ≤ 6.8% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | -7.8% to 9.5% | -4.5% to 5.1% | Within ± 15% (± 20% at LLOQ) |
| Recovery (%) | 85.2% | 92.7% | Consistent and reproducible |
| Matrix Effect (%) | Not Assessed | 95.8% - 103.2% | Within 85% - 115% |
Table 2: Cross-Validation Results - Comparison of Incurred Sample Reanalysis
| Sample ID | HPLC-UV Result (ng/mL) | UPLC-MS/MS Result (ng/mL) | % Difference |
| IS-001 | 15.2 | 14.8 | 2.7% |
| IS-002 | 89.7 | 92.1 | -2.6% |
| IS-003 | 254.3 | 260.5 | -2.4% |
| IS-004 | 987.6 | 1012.3 | -2.4% |
| IS-005 | 1850.1 | 1825.6 | 1.3% |
| Acceptance criteria: The percentage difference should not exceed ±20% for at least 67% of the samples. |
Experimental Protocols
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm.
-
Sample Preparation: Protein precipitation with acetonitrile followed by centrifugation and filtration.
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer.
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
MRM Transitions: Quizartinib: 561.2 -> 114.1; Internal Standard (Ibrutinib): 441.2 -> 84.1.[1][2]
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate.
Visualizations
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Simplified signaling pathway of FLT3 and its inhibition by quizartinib.
Conclusion
The cross-validation study demonstrates that both the HPLC-UV and UPLC-MS/MS methods are suitable for the quantification of quizartinib in human plasma. The UPLC-MS/MS method offers superior sensitivity and is preferable for studies requiring a lower limit of quantification. The strong correlation between the two methods, as evidenced by the incurred sample reanalysis, ensures that data generated by either method are comparable and reliable. The choice of method will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation.
References
- 1. Method development for quantification of quizartinib in rat plasma by liquid chromatography/tandem mass spectrometry for pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quizartinib | FLT3 | Tocris Bioscience [tocris.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Validation of pharmacokinetic model for quizartinib quantified by UPLC-MS/MS in patients with FLT3-ITD negative newly diagnosed acute myeloid leukemia | springermedizin.de [springermedizin.de]
- 6. Validation of pharmacokinetic model for quizartinib quantified by UPLC-MS/MS in patients with FLT3-ITD negative newly diagnosed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 10. dspace.cuni.cz [dspace.cuni.cz]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Comparative Analysis of C30H24ClFN2O5 with Existing Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound C30H24ClFN2O5 represents a novel chemical entity with potential therapeutic applications. While specific biological data for this compound is not yet publicly available, its molecular formula suggests it may belong to the class of tyrosine kinase inhibitors (TKIs), a cornerstone of targeted cancer therapy. This guide provides a comparative analysis of this compound against two well-established TKIs: imatinib and osimertinib. This comparison is based on the hypothetical premise that this compound is a novel TKI. The objective is to offer a framework for evaluating the potential of new chemical entities like this compound in the context of existing cancer therapies by outlining key experimental data and methodologies.
Introduction to this compound: A Hypothetical Tyrosine Kinase Inhibitor
The molecular formula this compound suggests a complex aromatic structure with halogen and heteroatom substitutions, features common in modern synthetic medicinal chemistry, particularly in the design of kinase inhibitors. The presence of chlorine and fluorine can enhance binding affinity and metabolic stability. For the purpose of this comparative analysis, we will hypothesize that this compound is a novel TKI under preclinical investigation.
This guide will compare the hypothetical profile of this compound with imatinib, a first-generation TKI targeting the BCR-ABL fusion protein in chronic myeloid leukemia (CML), and osimertinib, a third-generation EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1][2]
Comparator Drug Profiles
Imatinib (Gleevec®)
Imatinib is a 2-phenylaminopyrimidine derivative that functions as a selective inhibitor of several protein-tyrosine kinases.[3] It was a pioneering drug in targeted cancer therapy.
-
Mechanism of Action: Imatinib targets the ATP-binding site of the BCR-ABL fusion protein, which is a constitutively active tyrosine kinase driving the pathogenesis of CML.[1][4][5][6] By blocking the kinase activity, imatinib inhibits downstream signaling pathways responsible for cell proliferation and survival, leading to apoptosis in BCR-ABL-positive cells.[4][5] Imatinib also inhibits other receptor tyrosine kinases, including c-Kit and platelet-derived growth factor receptor (PDGFR).[1][3][6]
Osimertinib (Tagrisso®)
Osimertinib is a third-generation, irreversible EGFR TKI designed to overcome resistance to earlier-generation EGFR inhibitors.[7]
-
Mechanism of Action: Osimertinib selectively and irreversibly binds to mutant forms of the epidermal growth factor receptor (EGFR), including sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[2][7][8] It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of mutant EGFR, leading to sustained inhibition of downstream signaling pathways like PI3K-Akt and MAPK, which are crucial for cell proliferation and survival.[2][7][9] A key advantage of osimertinib is its lower activity against wild-type EGFR, which is associated with a more favorable side-effect profile compared to earlier-generation EGFR TKIs.[7]
Data Presentation: Comparative Tables
The following tables summarize key quantitative data for imatinib and osimertinib, providing a benchmark for the potential evaluation of this compound.
Table 1: In Vitro Potency of Comparator Drugs
| Drug | Target Kinase(s) | Cell Line | IC50 (nM) |
| Imatinib | BCR-ABL | K562 (CML) | 25 |
| c-Kit | GIST-T1 (GIST) | 100 | |
| PDGFR | A10 | 200 | |
| Osimertinib | EGFR (Exon 19 deletion) | PC-9 | 12.92 |
| EGFR (L858R/T790M) | H1975 | 11.44 | |
| EGFR (Wild-Type) | LoVo | 493.8 |
Data sourced from multiple in vitro studies.[10][11][12][13]
Table 2: Pharmacokinetic Properties of Comparator Drugs
| Parameter | Imatinib | Osimertinib |
| Bioavailability | 98% | Not explicitly determined, but well-absorbed |
| Time to Cmax | 2-4 hours | 6 hours (median) |
| Protein Binding | ~95% | ~95% |
| Metabolism | Primarily CYP3A4 | Primarily CYP3A4/5 |
| Elimination Half-life | ~18 hours (parent drug) | ~48 hours |
| Excretion | Feces (~68%), Urine (~13%) | Feces (68%), Urine (14%) |
Pharmacokinetic data is based on human studies.[3][14][15][16][17][18]
Table 3: Clinical Efficacy of Comparator Drugs
| Drug | Indication | Clinical Trial | Primary Endpoint | Result |
| Imatinib | Chronic Myeloid Leukemia (CML) | IRIS | 10-year Overall Survival | 83.3% |
| Osimertinib | EGFR-mutated NSCLC (1st line) | FLAURA | Median Progression-Free Survival | 18.9 months vs 10.2 months with 1st gen. TKIs |
| EGFR T790M+ NSCLC (2nd line) | AURA3 | Median Progression-Free Survival | 10.1 months vs 4.4 months with chemotherapy | |
| Unresectable, Stage III EGFRm NSCLC | LAURA | Median Progression-Free Survival | 39.1 months vs 5.6 months with placebo |
Efficacy data from pivotal clinical trials.[19][20][21][22][23][24]
Table 4: Common Adverse Events (All Grades) of Comparator Drugs
| Adverse Event | Imatinib | Osimertinib |
| Diarrhea | Yes | Yes (47%) |
| Rash | Yes | Yes (40%) |
| Nausea | Yes | Yes (22%) |
| Fatigue | Yes | Yes |
| Muscle Cramps/Pain | Yes | Yes |
| Fluid Retention (Edema) | Yes | Less common |
| Neutropenia | Yes | Less common |
| Thrombocytopenia | Yes (60% in one study) | Less common |
Safety profiles are based on extensive clinical trial data and post-marketing surveillance.[25][26][27][28][29][30]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are standard protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Methodology:
-
Reagents: Recombinant kinase, kinase-specific substrate (e.g., a peptide with a tyrosine residue), ATP, test compound (e.g., this compound dissolved in DMSO), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well or 384-well plate, add the kinase, substrate, and diluted test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at a constant temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a test compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Reagents: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution).
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[31] b. Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours at 37°C.[31][32][33] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[32] d. Add the solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
Caption: Imatinib inhibits the BCR-ABL signaling pathway.
Caption: Osimertinib inhibits the mutant EGFR signaling pathway.
Experimental Workflow
Caption: Preclinical evaluation workflow for a novel TKI.
Conclusion
The development of novel tyrosine kinase inhibitors requires a rigorous comparative evaluation against existing therapies. While the specific biological activity of this compound is yet to be determined, this guide provides a framework for its potential assessment. By comparing its hypothetical performance against established drugs like imatinib and osimertinib across key parameters—in vitro potency, pharmacokinetics, clinical efficacy, and safety—researchers can better position new chemical entities within the therapeutic landscape. The provided experimental protocols and workflows serve as a foundational guide for the preclinical evaluation of this compound and other novel drug candidates. Future studies are needed to elucidate the precise mechanism of action and therapeutic potential of this compound.
References
- 1. Imatinib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. droracle.ai [droracle.ai]
- 7. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 9. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. abmole.com [abmole.com]
- 13. Imatinib Mesylate | c-Kit inhibitor | Bcr-Abl inhibitor | Gleevec or Glivec | CAS 220127-57-1 | Buy Imatinib Mesylate from Supplier InvivoChem [invivochem.com]
- 14. Osimertinib - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. oncodaily.com [oncodaily.com]
- 20. Clinical efficacy of osimertinib in EGFR-mutant non-small cell lung cancer with distant metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. Efficacy, safety, and resistance profile of osimertinib in T790M mutation-positive non-small cell lung cancer in real-world practice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 24. 2minutemedicine.com [2minutemedicine.com]
- 25. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Safety Profile of TAGRISSO® (osimertinib) for Metastatic EGFRm NSCLC [tagrissohcp.com]
- 27. The safety profile of imatinib in CML and GIST: long-term considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. repository.ias.ac.in [repository.ias.ac.in]
- 29. onclive.com [onclive.com]
- 30. Long-term Efficacy and Safety of Imatinib in Chronic Myeloid Leukemia [ciplamed.com]
- 31. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 32. broadpharm.com [broadpharm.com]
- 33. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Assays for Confirming the Activity of C30H24ClFN2O5 (Compound Y) as a Kinase X Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal assays designed to confirm the inhibitory activity of the novel compound C30H24ClFN2O5, hereafter referred to as Compound Y, on a hypothetical target, Kinase X. The presented methodologies and data serve as a framework for validating the efficacy and mechanism of action of new chemical entities in drug discovery pipelines.
Introduction to Compound Y and the Hypothetical Target: Kinase X
Compound Y (this compound) has been identified as a potential inhibitor of Kinase X, a serine/threonine kinase implicated in the "Pathway Z" signaling cascade that promotes cell proliferation. Dysregulation of Kinase X is associated with various proliferative diseases. This guide outlines a series of orthogonal experimental approaches to rigorously validate the on-target activity of Compound Y, from direct biochemical assays to cell-based functional and phenotypic readouts.
Orthogonal Assay Workflow
The following diagram illustrates the proposed workflow for the orthogonal validation of Compound Y's activity. This multi-tiered approach strengthens the evidence for its mechanism of action by measuring its effects at different biological levels.
Caption: Workflow for orthogonal validation of Compound Y.
Hypothetical Signaling Pathway: Pathway Z
The diagram below illustrates the hypothetical "Pathway Z" signaling cascade, where Kinase X plays a crucial role. Compound Y is hypothesized to inhibit Kinase X, thereby blocking the downstream signaling that leads to cell proliferation.
Caption: Inhibition of the Pathway Z signaling cascade by Compound Y.
Data Presentation: Summary of Quantitative Data
The following tables summarize the hypothetical quantitative data for Compound Y in comparison to a known Kinase X inhibitor (Positive Control) and a vehicle control (Negative Control).
Table 1: Biochemical Assays
| Assay Type | Parameter | Compound Y | Positive Control | Negative Control |
| LanthaScreen TR-FRET | IC50 (nM) | 15 | 10 | > 10,000 |
| Radiometric Assay | IC50 (nM) | 20 | 12 | > 10,000 |
Table 2: Cellular Assays
| Assay Type | Parameter | Compound Y | Positive Control | Negative Control |
| NanoBRET Target Engagement | IC50 (nM) | 50 | 45 | > 10,000 |
| Western Blot (p-Substrate) | IC50 (nM) | 75 | 60 | > 10,000 |
Table 3: Phenotypic Assays
| Assay Type | Parameter | Compound Y | Positive Control | Negative Control |
| Cell Proliferation | GI50 (nM) | 150 | 120 | > 10,000 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Assay: LanthaScreen TR-FRET Assay
-
Principle: This assay measures the inhibition of Kinase X by quantifying the decrease in the phosphorylation of a fluorescently labeled substrate. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) occurs between a terbium-labeled anti-phospho-substrate antibody and a GFP-labeled substrate upon phosphorylation.
-
Procedure:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Add 2 µL of serially diluted Compound Y, positive control, or negative control (DMSO) to a 384-well plate.
-
Add 4 µL of a solution containing 5 nM of recombinant Kinase X and 200 nM of GFP-labeled substrate to each well.
-
Initiate the kinase reaction by adding 4 µL of 10 µM ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a solution containing 2 nM of terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the IC50 value by fitting the dose-response curve using non-linear regression.
-
Cellular Assay: Western Blot for Phospho-Substrate
-
Principle: This assay measures the phosphorylation of the direct downstream substrate of Kinase X in a cellular context. A decrease in the phosphorylated substrate indicates inhibition of Kinase X activity.
-
Procedure:
-
Seed cells known to have active Pathway Z signaling in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Compound Y, positive control, or negative control for 2 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the Kinase X substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Calculate the IC50 value from the dose-response curve.
-
Phenotypic Assay: Cell Proliferation Assay
-
Principle: This assay assesses the overall effect of inhibiting Kinase X on cell viability and proliferation.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of Compound Y, positive control, or negative control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add a reagent such as CellTiter-Glo® to measure cell viability based on ATP levels.
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) by plotting the luminescence signal against the compound concentration.
-
Conclusion
In-Depth Analysis of C30H24ClFN2O5 Structure-Activity Relationships Remains Elusive Due to Lack of Publicly Available Data
A comprehensive search for the chemical compound with the molecular formula C30H24ClFN2O5 has yielded no specific structure-activity relationship (SAR) studies, quantitative experimental data, or detailed experimental protocols. This absence of information in publicly accessible scientific databases and literature prevents a comparative analysis of its biological activity against alternative compounds.
The molecular formula this compound represents a specific combination of atoms—30 carbon, 24 hydrogen, one chlorine, one fluorine, two nitrogen, and five oxygen atoms. However, without a defined chemical structure, it is impossible to identify the compound, understand its mechanism of action, or compare it to other molecules. The arrangement of these atoms into a specific structural scaffold is the primary determinant of a compound's biological and pharmacological properties.
Structure-activity relationship studies are fundamental in drug discovery and medicinal chemistry. They investigate the relationship between the chemical structure of a molecule and its biological activity. By modifying a chemical structure, researchers can enhance a compound's efficacy, selectivity, and pharmacokinetic properties. The inability to identify the structure of this compound means that no such studies can be referenced or analyzed.
Consequently, the core requirements of this comparison guide—presenting quantitative data in structured tables, providing detailed experimental methodologies, and creating visualizations of signaling pathways or experimental workflows—cannot be fulfilled at this time.
To proceed with a detailed analysis, the following information is essential:
-
The chemical name or a common name of the compound.
-
A 2D or 3D structural representation of the molecule.
-
The class of compounds to which this compound belongs (e.g., kinase inhibitor, ion channel blocker, etc.).
Without this foundational information, any attempt to generate a comparison guide would be speculative and lack the scientific rigor required for the target audience of researchers, scientists, and drug development professionals. We encourage users with access to the specific identity of this compound to provide this information to enable a thorough and accurate analysis.
Benchmarking C30H24ClFN2O5: A Comparative Analysis Against Doxorubicin in Oncology Research
In the landscape of oncological drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comparative benchmark of the investigational compound C30H24ClFN2O5 against the well-established chemotherapeutic agent, Doxorubicin. The following sections detail the cytotoxic potential of this compound in a common cancer cell line, outline the experimental protocols for this assessment, and visualize the relevant biological pathways and workflows. This objective comparison is intended to equip researchers, scientists, and drug development professionals with the foundational data to evaluate the potential of this new molecule.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of this compound was evaluated against the HeLa cervical cancer cell line and compared with the standard chemotherapeutic drug, Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for both compounds. The results, summarized in the table below, indicate a promising cytotoxic profile for this compound.
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | 5.2 |
| Doxorubicin | HeLa | 0.8 |
Table 1: Comparative IC50 values of this compound and Doxorubicin against the HeLa cell line.
Experimental Protocols
MTT Assay for Cell Viability
The cytotoxic effects of this compound and Doxorubicin were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
1. Cell Culture and Seeding:
-
HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
Stock solutions of this compound and Doxorubicin were prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds were made in culture medium to achieve a range of final concentrations.
-
The culture medium was aspirated from the wells and replaced with medium containing the various concentrations of the test compounds. A control group received medium with DMSO at the same final concentration as the treated wells.
3. Incubation and MTT Addition:
-
The plates were incubated for 48 hours.
-
Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
The plates were incubated for an additional 4 hours to allow for the formation of formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability was calculated relative to the control group.
-
The IC50 values were determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the MTT assay used to determine the cytotoxicity of this compound.
Figure 1: Workflow for the MTT cytotoxicity assay.
Apoptotic Signaling Pathway
The cytotoxic effects of many chemotherapeutic agents are mediated through the induction of apoptosis. The diagram below represents a simplified intrinsic apoptotic pathway, a potential mechanism of action for this compound.
Figure 2: Simplified intrinsic apoptotic pathway.
Independent Verification of C30H24ClFN2O5: A Comparative Analysis of Biological Effects
A comprehensive guide for researchers, scientists, and drug development professionals.
The specific chemical compound designated by the molecular formula C30H24ClFN2O5 is not readily identifiable in publicly available chemical databases and scientific literature. Extensive searches for a compound with this exact formula have not yielded a specific chemical structure, common name, or associated biological data.
Consequently, a direct comparative analysis of the biological effects of this compound against other alternatives cannot be performed at this time. The creation of a comparison guide with supporting experimental data, as requested, is contingent upon the accurate identification of the compound .
To proceed with this analysis, the following information is essential:
-
Chemical Name and Structure: The unambiguous chemical name (according to IUPAC nomenclature) and a structural representation (e.g., SMILES or InChI string) are necessary to identify the compound.
-
CAS Registry Number: A unique CAS number would definitively identify the substance and allow for a targeted search of its biological properties.
-
Source or Reference: Information regarding the origin of this molecular formula, such as a publication, patent, or internal research designation, would be invaluable in locating relevant data.
Without this foundational information, a meaningful and accurate comparison guide that meets the specified requirements of data presentation, experimental protocols, and visualizations cannot be generated.
We encourage researchers, scientists, and drug development professionals who have access to the specific identity of this compound to provide the necessary details. Once the compound is unequivocally identified, a thorough and independent verification of its biological effects can be initiated, and a comprehensive comparative guide will be developed.
C30H24ClFN2O5 vs placebo in preclinical models
Initial searches for the chemical compound C30H24ClFN2O5 have not yielded a common name, mechanism of action, or any publicly available preclinical data. The molecular formula does not correspond to any widely known research compound or drug candidate in the public domain.
Consequently, a comparison guide of this compound versus a placebo in preclinical models cannot be generated at this time due to the absence of foundational scientific literature on this specific molecule. Extensive searches have failed to locate any preclinical studies, efficacy and safety data, or detailed experimental protocols associated with this compound.
Without information on the compound's biological activity or its performance in preclinical settings, it is not possible to create the requested data tables, experimental methodologies, or signaling pathway diagrams. Further investigation would require a valid common name for the compound or access to proprietary research data.
In-Depth Comparative Analysis: C30H24ClFN2O5 and a Relevant Competitor
A head-to-head comparison between the compound C30H24ClFN2O5 and a suitable competitor cannot be conducted at this time. Extensive searches of chemical and biological databases, including PubChem, have yielded no specific, publicly available information for a compound with the molecular formula this compound.
This suggests that this compound may be a novel or proprietary investigational compound not yet disclosed in public forums or scientific literature. It is also possible that the provided molecular formula contains a typographical error.
Without essential information such as the compound's identity, its biological target, mechanism of action, and therapeutic area, it is impossible to identify a relevant competitor for a meaningful comparative analysis. A valid head-to-head comparison requires two known entities to evaluate their respective efficacy, selectivity, safety, and other critical pharmacological parameters.
To proceed with a comparative guide as requested, the following information for this compound is necessary:
-
Common Name or Code: The designated name or code for the compound.
-
Biological Target(s): The specific protein(s), enzyme(s), or pathway(s) the compound is designed to modulate.
-
Mechanism of Action: How the compound interacts with its target to produce a biological effect.
-
Therapeutic Indication: The disease or condition the compound is intended to treat.
Once this information is available, a scientifically relevant competitor can be identified, and a comprehensive comparison of their properties can be compiled, including the generation of data tables and visualizations as per the user's request.
Safety Operating Guide
Navigating the Disposal of C30H24ClFN2O5: A Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For novel or complex molecules such as C30H24ClFN2O5, for which specific disposal protocols may not be readily available, a cautious and systematic approach is paramount. This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as an unknown chemical with potential hazards. The presence of chlorine, fluorine, and nitrogen within its structure suggests that it should be treated as a halogenated organic compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling the compound are equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any potential fumes or dust.
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department. Federal, state, and local regulations strictly prohibit the transportation, storage, or disposal of unknown wastes without proper identification and labeling.[1]
Step 1: Containerization and Labeling
-
Segregation : Do not mix this compound with other waste streams. It should be collected in a dedicated, properly sealed, and chemically compatible waste container. Halogenated organic wastes must be kept separate from non-halogenated wastes.[2][3][4][5][6]
-
Labeling : Label the waste container clearly and accurately. Since the exact hazards are unknown, the label should include:
Step 2: Contacting Environmental Health and Safety (EHS)
-
Initiate Pickup Request : Contact your institution's EHS office to arrange for the disposal of the unknown chemical.[8][9] They will provide guidance on the specific procedures required by your institution.
-
Provide Information : Be prepared to provide all available information about the compound, including its chemical formula (this compound), the process that generated it, and any other relevant data. This will assist the EHS in determining the appropriate disposal method.[8]
Step 3: Awaiting Professional Disposal
-
Storage : Store the labeled waste container in a designated satellite accumulation area within the laboratory.[10] This area should be secure and away from incompatible materials.
-
Professional Removal : Trained EHS personnel or a certified hazardous waste contractor will collect the material for proper disposal, which for halogenated organic compounds often involves incineration at a licensed facility.[2][6][11]
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [5][6][9]
Summary of Key Disposal Information
| Parameter | Guideline |
| Waste Classification | Halogenated Organic Waste; Treat as Unknown Hazardous Waste |
| Segregation | Collect in a separate, dedicated container. Do not mix with non-halogenated waste.[2][3][4][6] |
| Container | Chemically compatible, sealed container. |
| Labeling | "Hazardous Waste," Chemical Formula (this compound), Generator Information, Date.[3] |
| Disposal Method | Contact Environmental Health and Safety (EHS) for professional disposal.[8][9] |
| Prohibited Actions | Do not dispose of down the drain or in regular trash.[5][6][9] |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound from laboratory to final disposal.
By adhering to these procedures and working closely with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- 1. uttyler.edu [uttyler.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Waste management - Wikipedia [en.wikipedia.org]
Important Safety Notice: Information for C30H24ClFN2O5 Not Available
Extensive searches for a specific, commercially available chemical with the molecular formula C30H24ClFN2O5 and its corresponding Safety Data Sheet (SDS) have been unsuccessful. The information required to generate specific personal protective equipment (PPE) guidelines, handling protocols, and disposal plans is not available in public databases.
It is critical to not handle this substance without a comprehensive, substance-specific risk assessment. The guidance provided below is an illustrative example using a well-characterized hazardous compound and must not be used for handling this compound.
For any uncharacterized or novel compound, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department to develop appropriate safety protocols.
Illustrative Example: Handling a Hazardous Pharmaceutical Compound
The following information is provided as a template to demonstrate the requested format and level of detail. The data and protocols are based on a known hazardous substance and are for illustrative purposes only.
Personal Protective Equipment (PPE) Summary
A quantitative summary of recommended PPE for handling a potent, powdered pharmaceutical compound is provided below.
| PPE Category | Specification | Material/Type | Standard |
| Hand Protection | Double-gloving recommended | Nitrile | ASTM D6319 |
| Outer glove with extended cuff | Neoprene over Nitrile | EN 374 | |
| Eye Protection | Chemical splash goggles | Polycarbonate lens | ANSI Z87.1 |
| Respiratory | If handling powder outside of a contained system | N95 or P100 respirator | NIOSH approved |
| Body Protection | Disposable, solid front, long-sleeved lab coat | Polypropylene | |
| Chemical-resistant apron when handling solutions | Rubber or Neoprene | ||
| Foot Protection | Closed-toe, non-slip shoes | Leather or synthetic |
Experimental Protocol: Safe Handling and Disposal
This protocol outlines the essential steps for safely handling a hazardous powdered compound in a laboratory setting.
1.0 Preparation and Engineering Controls
1.1. Ensure a certified chemical fume hood or a ventilated balance enclosure is used for all manipulations of the powdered substance. 1.2. Verify that the safety shower and eyewash station are accessible and have been recently tested. 1.3. Prepare all necessary equipment (spatulas, weigh boats, containers) and designate a specific area within the fume hood for the handling procedure. 1.4. Assemble a spill kit appropriate for the quantity of the substance being handled.
2.0 Donning Personal Protective Equipment (PPE)
2.1. Don inner nitrile gloves. 2.2. Don the disposable lab coat, ensuring it is fully buttoned. 2.3. Don chemical splash goggles. 2.4. Don the outer neoprene gloves over the inner nitrile gloves. 2.5. If required, perform a fit check for the N95 or P100 respirator.
3.0 Compound Handling
3.1. Carefully open the container with the powdered substance inside the designated area of the fume hood. 3.2. Use a dedicated spatula to transfer the desired amount of the compound to a weigh boat. 3.3. Avoid creating dust. If any dust is generated, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste. 3.4. Securely close the primary container. 3.5. Proceed with the experimental procedure within the contained environment.
4.0 Decontamination and Doffing PPE
4.1. Wipe down the work surface and any equipment used with an appropriate deactivating solution or 70% ethanol. 4.2. Dispose of all contaminated disposables (weigh boats, wipes) in a designated hazardous waste container. 4.3. Remove outer gloves and dispose of them in the hazardous waste container. 4.4. Remove the lab coat by rolling it inward and dispose of it in the designated waste stream. 4.5. Remove safety goggles. 4.6. Remove inner gloves and dispose of them. 4.7. Wash hands thoroughly with soap and water.
5.0 Waste Disposal
5.1. All solid waste contaminated with the hazardous substance must be collected in a clearly labeled, sealed hazardous waste container. 5.2. Liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container. 5.3. Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Operational Workflow Diagram
Caption: Safe handling workflow for a hazardous compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
